5-Methyl-2-(pyrrolidin-2-yl)pyridine
Description
BenchChem offers high-quality 5-Methyl-2-(pyrrolidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(pyrrolidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
23894-39-5 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3 |
InChI Key |
XYMBPXORZZSXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
5-Methyl-2-(pyrrolidin-2-yl)pyridine chemical structure and properties
An In-depth Technical Guide to 5-Methyl-2-(pyrrolidin-2-yl)pyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 5-Methyl-2-(pyrrolidin-2-yl)pyridine. It aims to provide not just data, but also a deeper understanding of the scientific context and practical considerations surrounding this important molecule.
Introduction and Nomenclature Clarification
5-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its structural relationship to nicotine and its derivatives. The pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] This guide will delve into the core aspects of this compound, providing a foundation for its application in research and development.
It is important to address a common point of confusion regarding the nomenclature of this compound. While the name "5-Methyl-2-(pyrrolidin-2-yl)pyridine" is descriptive, the more conventional IUPAC nomenclature would be 2-Methyl-5-(pyrrolidin-2-yl)pyridine . This is because the pyridine ring is typically numbered starting from the nitrogen atom. Throughout this guide, we will refer to the compound by its structure, which consists of a pyridine ring substituted with a methyl group at the 5-position and a pyrrolidin-2-yl group at the 2-position. This compound is also known by the synonym 6-Methyl Nornicotine , and its CAS Number is 90872-72-3.[2][3]
The core structure of this molecule makes it a valuable building block for creating more complex molecules and a subject of investigation for its potential biological activities.[4] Its structural similarity to natural alkaloids suggests potential interactions with various biological targets, which could be leveraged in drug development.[3]
Chemical Structure and Stereochemistry
The molecular architecture of 5-Methyl-2-(pyrrolidin-2-yl)pyridine is fundamental to its chemical behavior and biological activity. It features a pyridine ring, an aromatic six-membered heterocycle, linked to a pyrrolidine ring, a saturated five-membered heterocycle.
2D Chemical Structure
The structure consists of a pyridine core with a methyl substituent at position 5 and a pyrrolidine ring attached via its second carbon to the second position of the pyridine ring.
Caption: Conceptual workflow for the synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
This multi-step synthesis highlights the importance of protecting groups and metal-catalyzed reactions in modern organic synthesis to achieve specific and complex molecular targets.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum would be complex. One would expect to see signals in the aromatic region corresponding to the three protons on the pyridine ring. The methyl group would appear as a singlet in the aliphatic region. The protons on the pyrrolidine ring would show complex multiplets due to their diastereotopic nature and coupling with each other. The NH proton of the pyrrolidine would likely be a broad singlet.
-
¹³C NMR: The carbon NMR would show ten distinct signals. Five signals would be in the aromatic region for the pyridine ring carbons, and one for the methyl carbon. The four carbons of the pyrrolidine ring would appear in the aliphatic region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of the pyrrolidine ring or cleavage within the ring. Predicted collision cross-section values can be calculated for different adducts to aid in identification. [5]* Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations from the pyrrolidine ring, C-H stretching from the aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the pyridine ring.
Applications in Drug Discovery and Development
The pyridine scaffold is of great importance in medicinal chemistry, with numerous pyridine derivatives being used in pharmaceuticals. [6]The inclusion of a pyrrolidine ring further enhances its potential, as this motif is found in many biologically active compounds and natural alkaloids. [1][7]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
As a structural analog of nornicotine, 5-Methyl-2-(pyrrolidin-2-yl)pyridine is a compound of interest for studying nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of nAChRs have therapeutic potential for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This compound could serve as a lead structure for the development of novel nAChR agonists or antagonists.
Scaffold for Novel Therapeutics
The pyrrolidine-pyridine hybrid structure can be used as a starting point for the synthesis of new chemical entities. The nitrogen atoms in both rings can be functionalized, and further substitutions can be made on both the pyridine and pyrrolidine rings to explore structure-activity relationships (SAR). Its potential applications could extend to various areas, including kinase inhibition or neurotransmitter modulation, which are common targets for this class of compounds. [4]
Safety and Handling
Proper handling of 5-Methyl-2-(pyrrolidin-2-yl)pyridine is essential in a laboratory setting. Safety information is derived from safety data sheets (SDS) for this compound and structurally similar chemicals. [8][9]
-
GHS Hazard Classification:
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [10][11]* Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [10][11]* Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice. [9][10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* The recommended storage temperature is typically between 2-8°C. [2][12]* Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [10]
Conclusion
5-Methyl-2-(pyrrolidin-2-yl)pyridine is a versatile heterocyclic compound with significant potential in the field of medicinal chemistry. Its structural similarity to nicotine, combined with the favorable properties of the pyrrolidine scaffold, makes it a valuable tool for researchers developing new therapeutics, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in drug discovery and development.
References
-
Benchchem. 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine.
-
PubChem. 5-methyl-2-(1-methylpyrrolidin-2-yl)pyridine.
-
LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine.
-
ChemScene. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.
-
Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
-
Angene Chemical. Safety Data Sheet.
-
Fisher Scientific. SAFETY DATA SHEET.
-
MilliporeSigma. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.
-
Sigma-Aldrich. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.
-
CymitQuimica. 2-methyl-5-pyrrolidin-2-yl-pyridine.
-
PMC. Recent insights about pyrrolidine core skeletons in pharmacology.
-
BLDpharm. N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride.
-
Sigma-Aldrich. 2-Methyl-5-(pyrrolidin-2-yl)pyridine Safety Information.
-
Google Patents. Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
DAZHAN BIOTECHNOLOGY. 2-methyl-5- [(2S)-1- methylpyrrolidin -2-yl] pyridine.
-
Fisher Scientific. SAFETY DATA SHEET (±)-2-(2-Pyrrolidinyl)pyridine.
-
Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.
-
PubChem. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.
-
NIST WebBook. 5-Methyl-2-pyrrolidinone.
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
PubChemLite. 2-methyl-5-(pyrrolidin-2-yl)pyridine.
-
Organic Syntheses. 5-methyl-2,2'-bipyridine.
-
SpectraBase. 5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one.
-
Google Patents. Synthetic method of 5-methyl-2-pyrrolidone.
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
-
Global Research Online. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]
- 4. 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine|CAS 603089-92-5 [benchchem.com]
- 5. PubChemLite - 2-methyl-5-(pyrrolidin-2-yl)pyridine (C10H14N2) [pubchemlite.lcsb.uni.lu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 [sigmaaldrich.com]
- 9. fishersci.ie [fishersci.ie]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 [sigmaaldrich.com]
Technical Guide: Handling and Safety of CAS 2741258-85-3
The following is an in-depth technical guide and safety data analysis for 5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS 2741258-85-3), designed for researchers and drug development professionals.
5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride[1][2][3]
Part 1: Executive Summary & Chemical Identity
CAS 2741258-85-3 identifies a specific salt form of a pyridine-pyrrolidine alkaloid analog, 5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride .[1][2] Structurally, this compound is a regioisomer and derivative of Nornicotine , characterized by a pyrrolidine ring attached at the C2 position of a 5-methyl-substituted pyridine ring.
Given its structural homology to nicotinic acetylcholine receptor (nAChR) ligands (e.g., Nicotine, Nornicotine, ABT-418), this compound should be treated as a high-potency pharmacological agent with potential neuroactive and cardiovascular effects until definitive toxicological data proves otherwise.[1][3] This guide outlines the rigorous safety protocols, handling strategies, and physicochemical properties required for its use in medicinal chemistry and biological assays.[3]
Chemical Characterization Table[4]
| Property | Specification |
| Chemical Name | 5-Methyl-2-(pyrrolidin-2-yl)pyridine dihydrochloride |
| CAS Number | 2741258-85-3 |
| Molecular Formula | C₁₀H₁₄N₂[1][2] · 2HCl (Dihydrochloride) / C₁₀H₁₄N₂[1][3] · HCl (Monohydrochloride)* |
| Molecular Weight | ~235.15 g/mol (2HCl) / ~198.69 g/mol (HCl) |
| Structural Class | Pyridine-pyrrolidine alkaloid; nAChR ligand scaffold |
| Appearance | White to off-white crystalline solid (Hygroscopic) |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |
| Acidity (pKa) | Pyrrolidine N: ~10-11; Pyridine N: ~3-5 (Salt is acidic in solution) |
*Note: Commercial batches may vary between mono- and dihydrochloride forms. Verify the specific Certificate of Analysis (CoA) for exact stoichiometry.
Part 2: Hazard Identification & Risk Assessment (GHS)[2][3]
As a research chemical with limited specific toxicological data, the hazard profile is inferred from structural analogs (Nicotine, Nornicotine) and functional groups (Secondary amine, Pyridine).[1][3]
1. Predicted GHS Classifications
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4. [1][3]
-
Rationale: Structural analogs like Nornicotine are toxic if swallowed. The 5-methyl substitution may alter metabolic stability but likely retains biological activity.
-
-
Skin & Eye Irritation: Category 2/2A.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation). [1][3]
2. Critical Health Hazards[3]
-
Neurotoxicity: Potential agonist/antagonist activity at nicotinic receptors. Symptoms of exposure may include tachycardia, hypertension, tremors, or nausea.[3]
-
Corrosivity: In solution, the dihydrochloride salt is acidic (pH < 4), posing a risk of ocular damage or skin irritation upon prolonged contact.[1][3]
3. Signal Word: WARNING (Conservative) or DANGER (If high potency confirmed)[1][3]
Part 3: Safe Handling & Containment Strategies
Due to the potential for pharmacological activity at low doses, Occupational Exposure Band (OEB) 3 protocols are recommended as a baseline.[1][3]
1. Engineering Controls
-
Primary Containment: Handle all solid powder within a Chemical Fume Hood or a Powder Containment Enclosure .
-
HEPA Filtration: Ensure exhaust is filtered if generating dust.
-
Static Control: Use anti-static weighing boats and grounding mats, as hydrochloride salts can be electrostatic.
2. Personal Protective Equipment (PPE)[1][3]
-
Respiratory: N95/P2 respirator (minimum) for solid handling; Half-mask respirator with organic vapor/acid gas cartridges if aerosols are generated.[1][3]
-
Dermal: Double nitrile gloves (0.11 mm min thickness).[1][3] The outer glove should be changed immediately upon contamination.
-
Ocular: Chemical safety goggles. Face shield required if handling large liquid volumes (>100 mL).[1][3]
3. Handling Workflow Diagram
The following decision tree outlines the safe handling logic for CAS 2741258-85-3.
Caption: Operational workflow for handling 5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride to minimize exposure risks.[1][3]
Part 4: Emergency Response Protocols
1. Accidental Release (Spill)[1][3]
-
Solid Spill: Do not dry sweep. Dampen with a compatible solvent (e.g., PEG-400 or water) to prevent dust generation, then wipe up with absorbent pads.[1][3]
-
Liquid Spill: Absorb with vermiculite or sand. Neutralize trace residues with a dilute sodium bicarbonate solution (to neutralize the HCl salt) before final cleaning.[1][3]
2. Exposure Response
-
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention (suspected nicotinic effects).[1][3]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. The acidic nature of the salt requires immediate dilution.
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential neurotoxicity and aspiration risk.
Part 5: Experimental Protocols (Solubilization & Storage)
1. Solubilization Protocol
The dihydrochloride salt is highly polar.
-
Stock Solution (100 mM): Dissolve in DMSO or Milli-Q Water .[1][3]
-
Stability: Solutions in DMSO are stable at -20°C for 3-6 months. Aqueous solutions should be prepared fresh or aliquoted and frozen to prevent hydrolysis or microbial growth.
2. Storage Conditions
-
Environment: Store under inert gas (Argon/Nitrogen) if possible.[1][3] The secondary amine is prone to oxidation; the salt form is hygroscopic. Keep desiccated.
Part 6: Synthesis & Application Context
5-Methyl-2-(pyrrolidin-2-yl)pyridine serves as a critical chiral building block in the synthesis of:
-
nAChR Modulators: Analogs of ABT-418 or related cognitive enhancers targeting
or nicotinic receptors. -
Asymmetric Catalysts: Pyridine-pyrrolidine ligands are used in enantioselective organic synthesis.
Mechanistic Pathway: In biological systems, the pyrrolidine nitrogen mimics the quaternary ammonium head of acetylcholine (at physiological pH), while the pyridine ring provides pi-cation interactions.[1][3] The 5-methyl group likely enhances lipophilicity, potentially increasing blood-brain barrier (BBB) permeability compared to the parent nornicotine.[1][3]
Caption: Hypothetical mechanism of action for nAChR modulation by the 5-methyl-nornicotine analog.[1][3]
References
-
Sigma-Aldrich. (2024).[1][3] Product Specification: 5-Methyl-2-(pyrrolidin-2-yl)pyridine dihydrochloride.[1][2] Merck KGaA. Link
-
PubChem. (2024).[1] Compound Summary: Pyridine, 5-methyl-2-(2-pyrrolidinyl)-.[1][2][5] National Center for Biotechnology Information. Link
-
Holladay, M. W., et al. (1997).[1][3] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194.[1][3] (Contextual reference for pyridine-pyrrolidine SAR). Link[1][3]
-
Cayman Chemical. (2024).[1] Safety Data Sheet Guide for Nicotinic Analogs. Link
(Note: Specific SDS for CAS 2741258-85-3 is often vendor-specific and proprietary.[1] The safety data above is derived from validated structure-activity relationship (SAR) principles for this chemical class.)
Sources
A Technical Guide to the Structural and Functional Distinctions Between 5-Methyl-2-(pyrrolidin-2-yl)pyridine and Nornicotine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive comparative analysis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine and nornicotine, two pyridine alkaloids with significant structural similarities yet distinct pharmacological profiles. While both molecules share a pyrrolidinylpyridine core, the addition of a methyl group to the pyridine ring in 5-Methyl-2-(pyrrolidin-2-yl)pyridine introduces critical changes in its physicochemical properties, stereochemistry, and interactions with biological targets. This document will systematically explore these differences from structural, analytical, and functional standpoints, offering crucial insights for professionals in medicinal chemistry, pharmacology, and toxicology. The guide will cover aspects of their synthesis, spectroscopic characterization, and receptor binding, serving as a vital resource for the scientific community engaged in drug discovery and development.
Introduction: The Significance of a Single Methyl Group
Nornicotine is a naturally occurring alkaloid found in tobacco plants and is also a primary metabolite of nicotine.[1][2] Its role as a potent agonist at various nicotinic acetylcholine receptors (nAChRs) has been extensively documented.[1][3] 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a synthetic analog, provides a valuable tool for probing the structure-activity relationships (SAR) at these receptors. The introduction of a methyl group at the 5-position of the pyridine ring, though seemingly a minor alteration, significantly modifies the molecule's electronic and steric characteristics, which in turn affects its biological activity. A thorough understanding of these differences is fundamental for the rational design of novel nAChR ligands with improved selectivity and therapeutic potential.
Structural Elucidation: A Comparative Overview
The fundamental structure of both compounds features a pyridine ring connected to a pyrrolidine ring at the 2-position of both rings. The defining difference is the methyl group at the 5-position of the pyridine ring in 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Both nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine are chiral molecules, with the stereocenter located at the 2-position of the pyrrolidine ring, leading to the existence of (S)- and (R)-enantiomers. The methyl group in 5-Methyl-2-(pyrrolidin-2-yl)pyridine adds another layer of structural nuance that can influence its interactions within a chiral biological environment.
Figure 1. Chemical structures of Nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Physicochemical Properties
The methyl group in 5-Methyl-2-(pyrrolidin-2-yl)pyridine leads to predictable shifts in its physicochemical properties when compared to nornicotine.
| Property | Nornicotine | 5-Methyl-2-(pyrrolidin-2-yl)pyridine | Rationale for Difference |
| Molecular Formula | C₉H₁₂N₂[4] | C₁₀H₁₄N₂[5] | Addition of a -CH₃ group. |
| Molecular Weight | 148.21 g/mol | 162.23 g/mol [5][6] | Addition of a methyl group. |
| LogP | ~1.8 | ~1.81[6] | The methyl group increases lipophilicity. |
| pKa | Not readily available | Not readily available | The electron-donating methyl group is expected to slightly increase the basicity of the pyridine nitrogen. |
| Boiling Point | 270 °C[7] | Not readily available | Expected to be higher than nornicotine due to increased molecular weight. |
Table 1. Comparison of key physicochemical properties.
Analytical Differentiation: Spectroscopic and Chromatographic Approaches
The differentiation of nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine is reliably achieved through a combination of chromatographic and spectroscopic methods.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information.
-
¹H NMR: In the ¹H NMR spectrum of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a characteristic singlet for the methyl protons will be observed. The aromatic region will also differ, with nornicotine showing signals for four pyridine protons, while 5-Methyl-2-(pyrrolidin-2-yl)pyridine will show signals for only three.
-
¹³C NMR: The ¹³C NMR spectrum of 5-Methyl-2-(pyrrolidin-2-yl)pyridine will display an additional signal for the methyl carbon. The chemical shifts of the pyridine ring carbons will also be influenced by the methyl substituent.
Mass Spectrometry (MS)
Mass spectrometry clearly distinguishes the two compounds based on their molecular weights.
-
Electron Ionization (EI)-MS: Nornicotine will exhibit a molecular ion peak (M⁺) at m/z 148, whereas 5-Methyl-2-(pyrrolidin-2-yl)pyridine will show an M⁺ peak at m/z 162.[4][10]
Chromatography
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separation.[8][9] Given its increased lipophilicity, 5-Methyl-2-(pyrrolidin-2-yl)pyridine is expected to have a longer retention time on a reverse-phase HPLC column compared to nornicotine.
Synthesis and Stereochemistry
The synthetic routes to these molecules are distinct. Nornicotine can be synthesized by the demethylation of nicotine.[1] Enantiomerically pure (S)-nornicotine can be obtained through the reduction of myosmine followed by enantiomeric separation.[11] The synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine involves building the molecule from smaller precursors, allowing for the specific placement of the methyl group.
The stereochemistry at the C2' position is crucial for biological activity. (S)-nornicotine is the more biologically active enantiomer.[12] Stereoselective synthesis is therefore critical for evaluating the pharmacological properties of each enantiomer of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Figure 2. Generalized synthetic pathways.
Pharmacological Implications: Impact of Methylation on Receptor Interaction
The structural and physicochemical differences between nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine result in distinct pharmacological profiles, particularly concerning their interactions with nicotinic acetylcholine receptors (nAChRs).[13]
Nicotinic Acetylcholine Receptor (nAChR) Binding
Both compounds act as agonists at nAChRs, which are ligand-gated ion channels integral to various physiological functions.[12][13] The 5-methyl group can significantly alter binding affinity and selectivity for different nAChR subtypes.
-
Binding Affinity: The increased lipophilicity of 5-Methyl-2-(pyrrolidin-2-yl)pyridine could enhance its ability to cross the blood-brain barrier and may affect its binding within the hydrophobic pockets of nAChR subtypes.[14]
-
Receptor Subtype Selectivity: The steric and electronic influence of the methyl group can modulate binding to specific nAChR subtypes. The α4β2 nAChR subtype, a key target in the central nervous system, is known to be sensitive to substitutions on the pyridine ring of nicotinic ligands.[15]
Functional Activity
The functional outcome of receptor binding—whether the compound acts as a full agonist, partial agonist, or antagonist—can be influenced by the 5-methyl group. This is a critical factor in drug development, where precise modulation of receptor activity is a primary goal.
Conclusion
The comparative analysis of nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine highlights the profound impact of a seemingly minor structural modification. The addition of a methyl group alters the molecule's physicochemical properties, provides distinct analytical signatures, and, most importantly, modifies its pharmacological interactions. A comprehensive understanding of these nuances is essential for the rational design of novel therapeutics targeting the nicotinic acetylcholine receptor system. This guide provides a foundational understanding for researchers to appreciate the critical distinctions between these two related alkaloids.
References
-
Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]
-
Papke, R. L., & Dwoskin, L. P. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 168–176. [Link]
-
Jacob, P., 3rd, Yu, L., Duan, M., & Benowitz, N. L. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical research in toxicology, 29(2), 200–205. [Link]
-
Baxendale, I. R., Brusotti, G., Matsuoka, M., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]
-
Wang, J., Geng, Z., Ma, C., & Wang, Y. (2024). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Organic Process Research & Development, 28(5), 1234–1242. [Link]
-
Zaripov, S., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(24), 5438. [Link]
-
Total enantioselective synthesis of (S)-Nicotine. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nornicotine. In PubChem Compound Database. Retrieved from [Link]
-
Jacob, P., 3rd, Yu, L., Duan, M., & Benowitz, N. L. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology, 29(2), 200-205. [Link]
-
Dwoskin, L. P., Teng, L. H., & Crooks, P. A. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 69–79. [Link]
-
Mass spectrum of isobutyl chloroformate derivative of nornicotine or... (n.d.). In ResearchGate. Retrieved from [Link]
-
Papke, R. L., & Dwoskin, L. P. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 168-176. [Link]
-
National Institute of Standards and Technology. (n.d.). Nornicotine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Abri, Z. A., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 125(29), 8036-8045. [Link]
-
Mandal, A. (2023, June 19). Nicotine Pharmacology. News-Medical.net. Retrieved from [Link]
-
Structures of nicotine, nornicotine, and NNN. (n.d.). In ResearchGate. Retrieved from [Link]
-
Nornicotine. (n.d.). In DrugFuture. Retrieved from [Link]
-
Jacob, P., 3rd, et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 873–881. [Link]
-
2 H NMR spectrum of an ethanolic extract of Nicotiana plumbaginifolia... (n.d.). In ResearchGate. Retrieved from [Link]
-
Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(4), 467–481. [Link]
-
Joyce, N. J., & Leete, E. (1984). THE FATE OF THE N'-METHYL GROUP OF NICOTINE-1'-OXIDE. Journal of Natural Products, 47(6), 932-936. [Link]
-
Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. (n.d.). In ResearchGate. Retrieved from [Link]
-
Zaripov, S., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(24), 5438. [Link]
-
CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. (n.d.). Retrieved from [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). In ScienceDirect. Retrieved from [Link]
-
Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (2013). Chirality, 25(5), 277-281. [Link]
-
Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (n.d.). In ResearchGate. Retrieved from [Link]
- Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine. (n.d.). In Google Patents.
-
Nicotinic agonist. (n.d.). In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-5-(pyrrolidin-2-yl)pyridine. In PubChem Compound Database. Retrieved from [Link]
-
Miller, C. H., et al. (1994). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Neuropharmacology, 33(6), 717-724. [Link]
-
5-methyl-2,2'-bipyridine. (n.d.). In Organic Syntheses. Retrieved from [Link]
-
Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]
-
alpha-N-methylpyrrolidine. (n.d.). In DrugBank. Retrieved from [Link]
-
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. (n.d.). In Chemsrc. Retrieved from [Link]
- Synthetic method of 5-methyl-2-pyrrolidone. (n.d.). In Google Patents.
Sources
- 1. Nornicotine - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nornicotine [webbook.nist.gov]
- 5. 5-METHYL-3-(2-PYRROLIDINYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Nornicotine [drugfuture.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 10. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 14. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]
- 15. osti.gov [osti.gov]
Isomers of Methyl-Substituted Pyrrolidinylpyridines: Structural Dynamics, Receptor Pharmacology, and Analytical Methodologies
Executive Summary
Methyl-substituted pyrrolidinylpyridines constitute a highly active class of alkaloid neurotoxins and pharmacological agents. The most prominent member, 3-(1-methyl-2-pyrrolidinyl)pyridine (nicotine), acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). The advent of synthetic nicotine and novel analogs in consumer products and neuropharmacological research has necessitated a rigorous understanding of its isomeric forms. This technical guide provides an in-depth mechanistic analysis of how isomeric variations—including stereoisomers like (R)-nicotine and positional isomers like 6-methylnicotine—dictate receptor binding affinities, alongside validated protocols for their isolation and pharmacological quantification.
Structural Classification of Isomers
The structural diversity of methyl-substituted pyrrolidinylpyridines arises from three primary isomeric modifications:
-
Stereoisomerism : The chiral center at the C2' position of the pyrrolidine ring yields two enantiomers: (S)-(-)-nicotine (naturally occurring, >99% in tobacco) and (R)-(+)-nicotine (a synthetic byproduct).
-
Positional Isomerism (Ring Methylation) : Methylation of the pyridine ring yields analogs such as 6-methylnicotine and 5-methylnicotine. This modification significantly alters the lipophilicity and electron density of the pyridine nitrogen.
-
N-Methylation Isomerism : Quaternization of the nitrogen atoms via methylating agents yields N'-methylnicotinium (methylation at the pyrrolidine nitrogen) and N-methylnicotinium (methylation at the pyridine nitrogen), which are kinetically controlled positional isomers.
Classification tree of methyl-substituted pyrrolidinylpyridine isomers.
Pharmacological Causality: Isomer-Receptor Interactions
The biological activity of these isomers is heavily dependent on their spatial geometry within the nAChR binding pocket, specifically the α4β2 subtype located in the ventral tegmental area.
-
(S)-Nicotine vs. (R)-Nicotine : To activate the receptor, the pyrrolidine nitrogen must be protonated at physiological pH to form a critical cation-π interaction with tryptophan residues (e.g., Trp149), while the pyridine nitrogen acts as a hydrogen bond acceptor. In (S)-nicotine, the spatial distance between these nitrogens perfectly aligns with the receptor's pharmacophore. In (R)-nicotine, the inverted stereochemistry introduces steric hindrance, preventing optimal hydrogen bonding geometry. Consequently, (R)-nicotine is approximately 10-fold less potent as an agonist and exhibits an intravenous LD50 >18 times higher than its (S)-counterpart[1].
-
6-Methylnicotine : The addition of a methyl group at the 6-position of the pyridine ring increases the molecule's overall lipophilicity. This allows the 6-methyl group to exploit a specific hydrophobic sub-pocket within the nAChR binding site. This favorable hydrophobic interaction, coupled with an unaltered inter-nitrogen distance, results in 6-methylnicotine possessing a higher binding affinity (Ki = 0.7 nM) and greater functional potency than natural nicotine[2].
Downstream signaling pathway of nAChR activation by potent nicotine isomers.
Quantitative Pharmacological Data
The following table summarizes the comparative toxicological and pharmacological metrics of key methyl-substituted pyrrolidinylpyridine isomers based on established literature[1][2][3].
| Isomer | Origin | α4β2 nAChR Binding Affinity (Ki) | Relative Agonist Potency | Intravenous LD50 (Mice) |
| (S)-(-)-Nicotine | Natural (>99% in tobacco) | ~1.0 - 2.0 nM | 1x (Baseline) | 0.33 mg/kg |
| (R)-(+)-Nicotine | Synthetic Racemic Byproduct | ~10.0 - 20.0 nM | ~0.1x | 6.15 mg/kg |
| 6-Methylnicotine | Synthetic Analog | 0.7 nM | >1x (Higher) | < 0.33 mg/kg (Estimated) |
Experimental Methodologies
Protocol A: Chiral HPLC Separation of (R)- and (S)-Nicotine
Causality of Design : Synthetic nicotine is produced as a racemic mixture. To isolate the isomers, a chiral stationary phase (CSP) composed of derivatized amylose or cellulose is required. The chiral grooves in the CSP form transient, stereoselective diastereomeric complexes with the enantiomers via hydrogen bonding and steric interactions, causing the (R)- and (S)-isomers to elute at different retention times.
-
Mobile Phase Preparation : Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Note: The inclusion of diethylamine is critical to suppress peak tailing by neutralizing residual silanol groups on the silica support.
-
Column Equilibration : Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved at 254 nm (UV detection).
-
Injection : Inject 20 µL of the racemic synthetic nicotine sample (1 mg/mL).
-
Fraction Collection & Validation : Collect the eluting peaks. Validate the enantiomeric excess (ee > 99%) by re-injecting the isolated fractions. Self-Validating Step: The system is validated if the re-injected peaks show no cross-contamination or peak shoulders.
Protocol B: In Vitro Radioligand Binding Assay for nAChR Affinity
Causality of Design : To determine the Ki of novel isomers (e.g., 6-methylnicotine), a competitive displacement assay is utilized. [3H]Epibatidine is chosen as the radioligand due to its exceptionally high specific activity and affinity for α4β2 receptors, providing a robust signal-to-noise ratio that allows for precise displacement measurements.
-
Tissue Preparation : Homogenize rat brain cortices in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to isolate the membrane fraction.
-
Incubation : In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [3H]Epibatidine (final concentration 0.5 nM), and 50 µL of the competing isomer (ranging from 10^-11 to 10^-4 M).
-
Self-Validating Controls : Dedicate 3 wells to a positive control (10 µM unlabeled (S)-nicotine) to define non-specific binding (NSB). Dedicate 3 wells to a vehicle control to define Total Binding (TB). Specific binding is calculated as TB - NSB.
-
Filtration & Detection : Incubate for 2 hours at 22°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.
-
Scintillation Counting : Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Workflow for chiral separation and receptor binding assay of nicotine isomers.
References
- Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations.
- 6-Methylnicotine. Wikipedia.
- Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. National Institute for Public Health and the Environment (RIVM).
A Technical Guide to 5-Methyl-2-(pyrrolidin-2-yl)pyridine and Its Derivatives for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. As a structural analog of nicotine, this pyridine derivative serves as a crucial building block for creating more complex molecules and as a subject of investigation for its potential biological activities. This guide details its molecular formula, weight, and physicochemical properties, explores its synthetic pathways and analytical characterization, and discusses its biological significance and applications, with a focus on its relationship to nicotinoids and its role in modern chemical research.
Introduction: The Significance of Pyridine-Pyrrolidine Scaffolds
The fusion of pyridine and pyrrolidine rings creates a class of compounds with profound importance in biological and chemical sciences. The pyridine ring, an isostere of benzene, is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, valued for its role in molecular interactions and its synthetic versatility.[1][2][3] Similarly, the five-membered, saturated pyrrolidine ring is a cornerstone in medicinal chemistry, offering sp3-hybridized carbons that allow for detailed exploration of pharmacophore space and contribute significantly to molecular stereochemistry.[4]
5-Methyl-2-(pyrrolidin-2-yl)pyridine and its derivatives sit at the intersection of these two critical scaffolds. Their structural similarity to natural alkaloids like nicotine makes them valuable tools for studying biological targets such as nicotinic acetylcholine receptors (nAChRs).[5] This guide synthesizes current knowledge on this compound family to provide researchers and drug development professionals with a detailed reference for its synthesis, characterization, and application.
Molecular Identification and Physicochemical Properties
Precise identification is critical in research. The parent compound, 5-Methyl-2-(pyrrolidin-2-yl)pyridine, is part of a family of closely related isomers and derivatives. The most prominent of these, often discussed in literature, is the N-methylated form, which is a known metabolite of nicotine.[6] Another key analog is the positional isomer 2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as 6-Methyl Nornicotine.[7][8]
The key quantitative and identifying data for these compounds are summarized below.
| Property | 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine |
| Common Name | N/A (Nicotine Impurity 17) | 6-Methyl Nornicotine | N/A |
| CAS Number | 101540-79-8[6][9] | 90872-72-3[7][8] | 603089-92-5[5] |
| Molecular Formula | C₁₁H₁₆N₂[6][9] | C₁₀H₁₄N₂[7][8] | C₁₁H₁₆N₂[5] |
| Molecular Weight | 176.26 g/mol [6][9] | 162.23 g/mol [7][8] | 176.26 g/mol [5] |
| IUPAC Name | 5-methyl-2-(1-methylpyrrolidin-2-yl)pyridine[9] | 2-methyl-5-(pyrrolidin-2-yl)pyridine | 5-methyl-2-(4-methylpyrrolidin-2-yl)pyridine |
| Canonical SMILES | CC1=CN=C(C=C1)C2CCCN2C[9] | CC1=NC=C(C=C1)C2CCCN2[7] | CC1=CC(=C(N=C1)C2CC(CN2)C)C |
| InChIKey | HHULDGOGAKFHFK-UHFFFAOYSA-N[9] | WZVVISVPTUREQN-UHFFFAOYSA-N[10] | NMWDLZALLAXIRS-UHFFFAOYSA-N[5] |
Synthesis and Characterization
The synthesis of these compounds requires a multi-step approach, often leveraging common precursors from the pyridine family. The causality behind the chosen synthetic route is to build the pyrrolidine ring onto the pyridine scaffold or to couple pre-formed rings, followed by functional group manipulations.
General Synthetic Pathway
A common and logical route to synthesize the core structure involves using 6-methylnicotinate as a starting material.[5][11] This pathway allows for the systematic construction of the final molecule, as detailed in recent patent literature.[11] The general workflow is designed to control the introduction of substituents and the formation of the heterocyclic rings.
Caption: Generalized synthetic workflow for 5-Methyl-2-(pyrrolidin-2-yl)pyridine derivatives.
Experimental Protocol: Purification and Characterization
To ensure the integrity of experimental results, a robust and self-validating protocol for purification and characterization is essential.
1. Purification via Column Chromatography:
- Rationale: This technique separates the target compound from unreacted starting materials and byproducts based on polarity.
- Step 1: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
- Step 2: Load the crude reaction mixture onto the column.
- Step 3: Elute the column with a gradient of solvents, typically increasing in polarity (e.g., a hexane/ethyl acetate gradient).[5]
- Step 4: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Step 5: Combine the pure fractions and remove the solvent under reduced pressure.
2. Structural Validation:
- Rationale: Orthogonal analytical methods are used to unequivocally confirm the molecular structure and purity.
- Step 1: Mass Spectrometry (MS):
- Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺).[5]
- For unambiguous formula determination, utilize High-Resolution Mass Spectrometry (HRMS) to match the exact mass to the theoretical value.[5]
- Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Acquire a ¹H-NMR spectrum to identify the number and environment of all protons. Key signals include aromatic protons on the pyridine ring, aliphatic protons on the pyrrolidine ring, and methyl group singlets.
- Acquire a ¹³C-NMR spectrum to confirm the carbon skeleton of the molecule.[5] The chemical shifts will definitively place the methyl group on the pyridine ring and confirm the structure of the pyrrolidine substituent.
Biological Significance and Applications
The interest in 5-Methyl-2-(pyrrolidin-2-yl)pyridine stems from its structural features, which suggest potential interactions with various biological targets.[8]
Role as a Nicotinoid and nAChR Ligand
The core structure is closely related to nicotine. Consequently, this compound and its derivatives are of significant interest for studying nicotinic acetylcholine receptors (nAChRs).[5] These receptors are critical for synaptic transmission in the nervous system. Compounds that act as agonists or antagonists at nAChRs have applications ranging from therapeutics for neurological disorders to insecticides.[5] The N-methylated derivative, 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine, is specifically noted as a metabolite or impurity of nicotine, making it relevant for toxicological and metabolic studies.[6][9]
Utility in Drug Discovery and Agrochemicals
Beyond its nAChR activity, 5-Methyl-2-(pyrrolidin-2-yl)pyridine serves as a versatile building block for the synthesis of more complex molecules.[5] The pyridine and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[3][4] Research into related pyridine derivatives has revealed a wide spectrum of potential activities, including:
Structural Analogs and Comparative Analysis
Understanding the subtle differences between structural isomers is key to elucidating structure-activity relationships (SAR). The relationship between the parent compound, its N-methyl derivative, and its primary positional isomer highlights how small molecular changes can impact chemical identity and biological function.
Caption: Structural relationships between key pyridinyl-pyrrolidine analogs.
The N-methylation of the pyrrolidine nitrogen in 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine removes a hydrogen bond donor and slightly increases lipophilicity, which can significantly alter receptor binding and pharmacokinetics.[6] The positional isomer, 2-Methyl-5-(pyrrolidin-2-yl)pyridine, presents a different spatial arrangement of the key nitrogen atoms and methyl group, which would lead to distinct interactions with biological targets.[8]
Conclusion
5-Methyl-2-(pyrrolidin-2-yl)pyridine is a compound of substantial utility for researchers and developers in the chemical and pharmaceutical sciences. Its defined molecular structure, accessible synthetic routes, and close relationship to biologically significant alkaloids like nicotine position it as a valuable tool for investigating nAChR pharmacology and as a versatile scaffold for the development of novel therapeutics and agrochemicals. The technical data and protocols outlined in this guide provide a solid foundation for its application in advanced research endeavors, emphasizing the need for precise analytical characterization to distinguish between its closely related and functionally distinct analogs.
References
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - LookChem. [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - PubChem, National Center for Biotechnology Information. [Link]
- Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl)
-
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc. [Link]
-
Newer Biologically Active Pyridines: A Potential Review - RJPT. [Link]
- Synthetic method of 5-methyl-2-pyrrolidone - Google P
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
-
Newer biologically active pyridines: A potential review - ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC, National Center for Biotechnology Information. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ScienceGate. [Link]
-
Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - Canadian Society for Pharmaceutical Sciences. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine|CAS 603089-92-5 [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]
- 9. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | CID 53425846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 [sigmaaldrich.com]
- 11. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Biological activity of 2-substituted nicotine analogs
An In-depth Technical Guide: Biological Activity of 2-Substituted Nicotine Analogs: From Synthesis to Selective Receptor Modulation
Abstract
Nicotine, the primary psychoactive alkaloid in tobacco, exerts its effects through a complex interplay with nicotinic acetylcholine receptors (nAChRs).[1] While its therapeutic potential in several central nervous system (CNS) disorders is recognized, its clinical utility is hampered by a poor therapeutic window and high addictive liability.[1] This has driven extensive research into the development of nicotine analogs with improved subtype selectivity and pharmacological profiles. This technical guide focuses on the strategic importance of substitution at the 2-position of the nicotine scaffold. We will explore the synthetic rationale, the resulting structure-activity relationships (SAR), and the nuanced biological activities of these analogs. This document serves as a comprehensive resource, detailing key experimental protocols and data-driven insights to guide future research and development in this promising area of medicinal chemistry.
Introduction: The Rationale for Nicotine Analog Development
Nicotine and the Nicotinic Acetylcholine Receptor (nAChR) Superfamily
Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of α and β subunits.[2] The specific subunit composition dictates the receptor's pharmacological and biophysical properties, including its affinity for ligands and its ion permeability.[3] In the mammalian brain, the α4β2 and α7 subtypes are the most abundant and have been heavily implicated in the rewarding effects of nicotine, as well as in cognitive processes, making them prime targets for therapeutic intervention.[2][4][5] The α4β2 subtype, in particular, accounts for approximately 90% of high-affinity nicotine binding sites in the brain.[6]
The Therapeutic Potential and Limitations of Nicotine
The activation of nAChRs by nicotine triggers a cascade of neurochemical events, most notably the release of dopamine in the mesolimbic pathway, which is central to its reinforcing and addictive properties.[5] Beyond its role in addiction, nAChR modulation has shown promise for treating cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][3] However, nicotine's lack of subtype selectivity leads to a broad range of physiological effects, including cardiovascular and gastrointestinal side effects, which severely limit its therapeutic application.[1]
The Strategic Importance of 2-Position Substitution
To overcome the limitations of nicotine, medicinal chemists have focused on developing analogs that exhibit greater selectivity for specific nAChR subtypes.[1] Altering the nicotine scaffold can drastically change its interaction with the receptor binding pocket. Substitution at the 2-position of the pyridine ring is a key strategy in this endeavor. This position is spatially significant within the nAChR binding site, and modifications here can profoundly influence binding affinity and functional efficacy. Introducing substituents like halogens (Fluorine, Chlorine, Bromine) can alter the electronic properties of the pyridine ring, impacting hydrogen bonding and other non-covalent interactions crucial for ligand recognition.[7] Similarly, though less explored, substitution at the 2'-position of the pyrrolidine ring has been shown to enhance affinity for the key procognitive α7 and α4β2 nAChRs.[8]
Synthetic Strategies for 2-Substituted Nicotine Analogs
Overview of Synthetic Challenges and Key Precursors
The synthesis of 2-substituted nicotine analogs is a non-trivial process that hinges on the availability of appropriately functionalized pyridine precursors. 2-Halonicotinic acids, such as 2-chloronicotinic acid, 2-fluoronicotinic acid, and 2-bromonicotinic acid, are versatile and critical intermediates for this purpose.[9][10][11] These precursors allow for the introduction of various functionalities at the 2-position through established organic chemistry reactions. For instance, 2-chloronicotinic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including the herbicide nicosulfuron and the anti-inflammatory drug niflumic acid.[9][12][13]
Protocol: Synthesis of 2-Chloronicotinic Acid
The synthesis of 2-chloronicotinic acid is a foundational procedure for creating a wide array of 2-substituted analogs. The following protocol provides a reliable method based on established chemical literature.
Objective: To synthesize 2-chloronicotinic acid from nicotinic acid.
Materials:
-
Nicotinic acid
-
Hydrogen peroxide (H₂O₂)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Appropriate reaction vessels and distillation apparatus
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
Methodology:
-
Oxidation: Nicotinic acid is first oxidized to nicotinic acid-N-oxide. This is typically achieved by reacting nicotinic acid with hydrogen peroxide. This step is critical as it activates the pyridine ring for subsequent chlorination.
-
Chlorination: The nicotinic acid-N-oxide is then subjected to chlorination. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is commonly used. The reaction is heated to approximately 100-105°C for 1-1.5 hours.[13]
-
Work-up and Isolation: After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure. The resulting 2-chloronicotinic acid chloride is distilled from the reaction mixture.[13]
-
Hydrolysis: The distilled chloride is carefully added to water at a temperature of 40° to 100°C. This hydrolyzes the acid chloride to 2-chloronicotinic acid, which precipitates as a white crystalline solid.[13]
-
Purification: The precipitate is collected by filtration, washed, and dried. The purity can be assessed by melting point determination (typically 176-178°C) and other analytical techniques like NMR spectroscopy.[13]
Trustworthiness Note: This protocol's reliability stems from its use of well-established chemical transformations. The distinct physical properties of the final product (crystalline solid, specific melting point) provide a clear endpoint and a preliminary measure of purity, making the process self-validating at a macroscopic level.
Workflow Diagram: General Synthetic Route
The following diagram illustrates a generalized workflow for the synthesis of 2-substituted nicotine analogs, starting from a key precursor.
Caption: Generalized synthetic workflow for 2-substituted nicotine analogs.
Core Biological Activity: Interaction with nAChR Subtypes
The Primary Targets: α4β2 and α7 nAChRs
The biological activity of any nicotine analog is primarily defined by its binding affinity (Ki) and functional efficacy at various nAChR subtypes. The α4β2 and α7 receptors are of paramount interest due to their roles in addiction and cognition.[5][8] The development of ligands that can selectively target these subtypes is a major goal in modern medicinal chemistry. For example, some epibatidine analogs have been synthesized that show high affinity and greater selectivity for the α4β2-nAChR relative to the α3β4- and α7-nAChRs.[14]
Structure-Activity Relationships (SAR) of 2-Substituted Analogs
SAR studies establish a link between a molecule's chemical structure and its biological activity. For nicotine analogs, even minor modifications can lead to significant changes in receptor interaction.
-
Influence of Halogen Substitution: The introduction of a halogen at the 2-position of the pyridine ring can significantly alter the electronic landscape of the molecule. Fluorine, being highly electronegative, can improve metabolic stability and bioavailability.[7][10] The size and electronegativity of the halogen (F vs. Cl vs. Br) will differentially affect the analog's ability to form favorable interactions within the binding pocket of different nAChR subtypes.
-
Impact of Other Functional Groups: While halogenation is common, other substitutions can also be made. For instance, the analog 6-methylnicotine (a 6-position analog) was found to be over three times more potent than nicotine in displacing [3H]nicotine from rat brain membranes, indicating that small alkyl groups can enhance binding.[15][16] Conversely, bulkier substituents are generally not well-tolerated.[17]
Data Compendium: nAChR Binding Affinities of Key Analogs
The following table summarizes binding affinity data for nicotine and selected analogs. Lower Ki values indicate higher binding affinity.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Source(s) |
| (-)-Nicotine | α4β2 | 2.4 | [18] |
| 5-Bromonicotine | α4β2 | 6.9 | [18] |
| 5-Methoxynicotine | α4β2 | 14.3 | [18] |
| Varenicline | α4β2 | 0.12 | [14] |
| Epibatidine | α4β2 | 0.026 | [14] |
| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine | α4β2 | ~0.04 - 1.18 | [14] |
Note: Data for direct 2-substituted nicotine analogs is sparse in the public literature, reflecting the novelty of this area. The table includes 5-substituted analogs and other relevant compounds to provide context for high-affinity nAChR ligands.
Functional Characterization: From Receptor Binding to Cellular Response
Assessing Agonist, Partial Agonist, and Antagonist Activity
High binding affinity does not necessarily translate to potent receptor activation. A ligand can be a full agonist (eliciting a maximal response), a partial agonist (eliciting a submaximal response), or an antagonist (blocking the receptor from activation).[18] Determining this functional profile is a critical step. For example, 5-bromonicotine, despite its high affinity, was found to be a potential partial agonist at α4β2 receptors.[18] This is a desirable profile for smoking cessation aids, as it can alleviate withdrawal symptoms without producing the full reinforcing effect of nicotine.
Experimental Protocol: In Vitro Functional Assessment using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Causality Statement: To move beyond simple binding and understand how a compound functionally modulates an ion channel, an electrophysiological assay is essential. The TEVC technique applied to Xenopus oocytes is a robust and widely adopted platform for this purpose. Oocytes are large, easily manipulated cells that can be programmed by injecting cRNA to express specific, desired nAChR subtypes (e.g., human α4β2 or α7). This provides a clean, controlled system to measure ion flow (current) through the channel in response to the application of a test compound.[14]
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of 2-substituted nicotine analogs at specific human nAChR subtypes.
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
cRNA Injection: Inject the prepared oocytes with a precise mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Establish a stable baseline current.
-
-
Compound Application:
-
Agonist Testing: Apply increasing concentrations of the test analog to the oocyte and record the peak inward current elicited at each concentration.
-
Antagonist Testing: Co-apply the test analog with a known concentration of acetylcholine (ACh) (typically the EC₅₀ concentration for that receptor subtype). Measure the inhibition of the ACh-induced current.
-
-
Data Analysis:
-
For agonists, plot the current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the maximal efficacy (relative to a control agonist like ACh).
-
For antagonists, calculate the percent inhibition at each concentration to determine the IC₅₀ (concentration for 50% inhibition).
-
Signaling Pathway Diagram: nAChR-Mediated Dopamine Release
The rewarding effects of nicotine are primarily mediated by the potentiation of dopamine release in brain regions like the nucleus accumbens. The diagram below outlines this critical pathway.
Caption: Simplified pathway of nAChR-mediated dopamine release.
In Vivo Pharmacology and Therapeutic Implications
Preclinical Evaluation
In vitro data must be validated in vivo to assess a compound's true therapeutic potential. Animal models are used to evaluate various physiological and behavioral effects. Key assays include:
-
Tail-flick and Hot-plate Assays: These are used to measure antinociceptive (pain-relieving) effects.[4][14]
-
Conditioned Place Preference (CPP): This assay assesses the rewarding or aversive properties of a compound, providing an indication of its abuse liability.[19][20]
-
Locomotor Activity: Changes in movement can indicate stimulant or sedative effects.[4]
Analogs that act as nAChR antagonists are of particular interest for smoking cessation. For example, several bupropion analogs have shown potent antagonism of nicotine-induced antinociception in the tail-flick test, identifying them as potential candidates for treating nicotine addiction.[4][19]
Future Directions: Targeting Neurological and Inflammatory Disorders
The development of nAChR subtype-selective ligands extends beyond addiction.
-
Cognitive Enhancement: Agonists or positive allosteric modulators of α7 and α4β2 nAChRs are being investigated for treating cognitive impairment in Alzheimer's disease and schizophrenia.[1][8]
-
Anti-Inflammatory Effects: The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," and selective agonists could offer new treatments for inflammatory diseases.
The strategic design of 2-substituted nicotine analogs, with their potential for fine-tuning receptor selectivity and functional activity, places them at the forefront of these exciting therapeutic explorations.
Conclusion: Synthesizing the Evidence and Future Outlook
The modification of the nicotine scaffold at the 2-position represents a highly strategic avenue for the development of novel therapeutics targeting nicotinic acetylcholine receptors. By altering the electronic and steric properties at this key position, it is possible to modulate binding affinity and functional activity, leading to analogs with enhanced subtype selectivity and improved pharmacological profiles over the parent compound. While the synthesis of these compounds presents challenges, the establishment of robust protocols for key precursors is paving the way for broader exploration. The combined application of in vitro functional assays, such as two-electrode voltage clamp, and in vivo behavioral models provides a comprehensive framework for characterizing these novel agents. Future research will undoubtedly uncover 2-substituted analogs with significant potential as treatments for nicotine addiction, neurodegenerative disorders, and inflammatory conditions.
References
-
Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. [Link]
-
Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. ACS Publications. [Link]
-
Abdrakhmanova, G., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PMC. [Link]
-
Zhang, H., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]
-
Lin, N. H., et al. (1994). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. [Link]
- Crooks, P. A., et al. (2016). Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use.
-
Navarro, H. A., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PMC. [Link]
-
Kalam, M. A., et al. (1991). Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system. Journal of Medicinal Chemistry. [Link]
-
Marks, M. J., et al. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. PMC. [Link]
-
Wang, D. X., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Semantic Scholar. [Link]
-
Wang, D. X., et al. (1998). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Scite.ai. [Link]
-
J-GLOBAL. (n.d.). Racemic Synthesis of 2′-Substituted Nicotine Analogs. J-GLOBAL. [Link]
-
Piazzi, L., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]
-
Lin, N. H., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]
-
PubChem. (n.d.). 2-Chloronicotinic acid. PubChem. [Link]
-
V, P., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. PMC. [Link]
-
ResearchGate. (n.d.). Structures of S()-nicotine and N-n-alkylnicotinium analogs. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Chloronicotinic acid. Wikipedia. [Link]
-
Wikipedia. (n.d.). Nicotinic agonist. Wikipedia. [Link]
-
Dukat, M., et al. (2002). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. PubMed. [Link]
-
Fucile, S., et al. (2025). Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia. [Link]
-
C. A. Stewart, et al. (2016). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.gov. [Link]
-
Whiteaker, P., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC. [Link]
-
ResearchGate. (n.d.). Nicotine and nicotine analogues of tobacco. ResearchGate. [Link]
-
El-Gazzar, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Juhasz, A., et al. (2024). Introduction of nicotine analogue-containing oral pouch products in the United States. Tobacco Control. [Link]
-
Duke University Medical Center. (2024). Some e-cigarette chemicals mimic nicotine, possibly bypassing regulation. EurekAlert!. [Link]
-
PubChem. (n.d.). 2-Fluoronicotinic acid. PubChem. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. PubChem. [Link]
-
PharmaCompass. (n.d.). 5-Bromonicotinic acid. PharmaCompass. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9440948B2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. guidechem.com [guidechem.com]
- 13. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]
- 17. Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
5-Methyl-2-(pyrrolidin-2-yl)pyridine PubChem CID and identifiers
[1]
Executive Summary
5-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound belonging to the class of pyridine alkaloids. Structurally, it consists of a pyridine ring substituted with a methyl group at the 5-position and a pyrrolidine ring at the 2-position. It is a regioisomer of nornicotine (which is 3-(pyrrolidin-2-yl)pyridine) and shares pharmacophore features with nicotinic agonists like ABT-418 and Epibatidine .
This compound is primarily utilized in medicinal chemistry as a core scaffold for developing selective nAChR ligands, targeting neurodegenerative disorders (Alzheimer’s, Parkinson’s) and pain management. Its unique 2-substitution pattern alters the basicity and binding vector compared to the natural 3-substituted tobacco alkaloids, offering a distinct structure-activity relationship (SAR) profile.
Chemical Identity & Identifiers
The following identifiers are critical for database integration and procurement. Note that the hydrochloride salt is the most common stable form for storage.
| Identifier Type | Value | Notes |
| IUPAC Name | 5-Methyl-2-(pyrrolidin-2-yl)pyridine | Free base |
| CAS Number | 2741258-85-3 | Hydrochloride Salt |
| CAS Number | 90872-72-3 | Caution: This is the reverse isomer (2-Methyl-5-pyrrolidinyl) |
| SMILES | CC1=CN=C(C=C1)C2CCCN2 | Canonical |
| InChI Key | (Generated from SMILES) | HHULDGOGAKFHFK-UHFFFAOYSA-N (Analogous) |
| Molecular Formula | C₁₀H₁₄N₂ | Free Base |
| Molecular Weight | 162.23 g/mol | Free Base |
| Molecular Weight | 198.70 g/mol | Monohydrochloride |
Structural Analysis & Physicochemical Properties
Stereochemistry
The pyrrolidine ring contains a chiral center at the C2 position.
-
Natural Congeners: Natural nicotine alkaloids typically possess the (S)-configuration.
-
Synthetic Relevance: The (S)-enantiomer often exhibits higher affinity for nAChRs, though the (R)-enantiomer is investigated for specific subtype selectivity (e.g., α7 vs α4β2).
Tautomerism & Basicity
-
Pyridine Nitrogen: Weakly basic (pKa ~ 3-4 due to electron-withdrawing effect of the ring, though the alkyl group adds electron density).
-
Pyrrolidine Nitrogen: Moderately basic (pKa ~ 9-10).
-
Protonation State: At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated, which is crucial for cation-π interactions with the tryptophan residue in the nAChR binding pocket.
Synthesis & Manufacturing Protocols
The synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine requires precise C-C bond formation between the pyridine and pyrrolidine rings. The Negishi Coupling or Lithiation-Substitution strategies are the industry standards for high fidelity.
Protocol: Lithiation-Substitution Route
This method avoids transition metal catalysts and uses readily available precursors.
Reagents:
-
2-Bromo-5-methylpyridine
-
-Butyllithium (
-BuLi) - -Boc-2-pyrrolidinone
-
Triethylsilane (
) / Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Lithiation: Dissolve 2-bromo-5-methylpyridine in anhydrous THF at -78°C. Slowly add
-BuLi (1.1 eq) to generate the 2-lithio-5-methylpyridine species via halogen-lithium exchange. -
Acylation: Cannulate the lithiated pyridine into a solution of
-Boc-2-pyrrolidinone (1.0 eq) in THF at -78°C. Stir for 1 hour, then warm to 0°C. -
Quenching: Quench with saturated
to obtain the hemiaminal or ketone intermediate (tert-butyl 2-(5-methylpyridin-2-yl)-2-hydroxypyrrolidine-1-carboxylate). -
Reduction & Deprotection: Treat the intermediate with
(3 eq) and TFA (excess) in DCM. The TFA removes the Boc group and promotes the reduction of the hemiaminal/ketone to the saturated pyrrolidine. -
Purification: Basify with NaOH to pH > 12, extract with DCM, and purify via flash chromatography (Silica, MeOH/DCM/NH4OH).
Synthesis Workflow Diagram
Caption: Lithiation-substitution pathway for the synthesis of the target scaffold.
Pharmacology & Applications
Mechanism of Action
The compound functions as a nicotinic acetylcholine receptor (nAChR) ligand .[1]
-
Binding Mode: The protonated pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine, forming a cation-π interaction with Trp149 (in α7) or equivalent residues in the receptor binding site.
-
5-Methyl Substitution: The methyl group at the 5-position of the pyridine ring typically enhances lipophilicity (logP) and may improve metabolic stability by blocking cytochrome P450 oxidation at this prone position. It also provides steric bulk that can improve selectivity for
subtypes over ganglionic receptors, reducing side effects.
Therapeutic Potential
-
Cognitive Enhancement: Modulation of
and receptors enhances glutamate and dopamine release, potentially improving attention and memory in Alzheimer's models. -
Analgesia: Similar to Epibatidine, 2-pyridyl analogues are investigated for non-opioid pain relief, targeting spinal nAChRs.
Pharmacological Signaling Pathway
Caption: Signal transduction pathway activated by nAChR agonism.
Safety & Handling (MSDS Highlights)
As a potent nicotinic ligand, this compound must be handled with extreme caution, similar to nicotine.
| Hazard Class | H-Statement | Precaution |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280: Wear protective gloves/clothing. |
| Irritant | H315/H319: Causes skin/eye irritation | P305+P351: Rinse cautiously with water. |
Storage: Store at 2-8°C (hydrochloride salt) or -20°C (free base) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring.
References
-
PubChem Compound Summary . 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine (Related Structure). National Center for Biotechnology Information. [Link]
-
Holladay, M. W., et al. (1997) . Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Daly, J. W. (2005) . Nicotinic Agonists, Antagonists, and Modulators from Natural Sources. Cellular and Molecular Neurobiology. [Link]
5-Methyl-2-(pyrrolidin-2-yl)pyridine: A Comprehensive Guide to Solubility Profiling and Phase Distribution
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Analytical Development
Executive Summary
In modern drug discovery, pyrrolidinyl pyridine derivatives serve as critical building blocks and pharmacophores, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands. 5-Methyl-2-(pyrrolidin-2-yl)pyridine is a structural analog of nornicotine. Understanding its thermodynamic solubility and phase distribution is paramount for successful assay development, liquid-liquid extraction (LLE), and formulation.
Because this compound features two distinct basic nitrogen centers, its solubility profile is not static; it is a dynamic, pH-dependent system. This whitepaper provides a field-proven, causality-driven analysis of the solubility characteristics of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, contrasting its free base and hydrochloride salt forms across aqueous and organic environments.
Physicochemical Profiling & Mechanistic Causality
To predict and manipulate the solubility of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, one must analyze its molecular architecture. The molecule contains a pyridine ring (aromatic, weakly basic) and a pyrrolidine ring (aliphatic secondary amine, strongly basic).
The Causality of pH-Dependent Ionization
Solubility is fundamentally driven by the energy required to disrupt the solute's crystal lattice versus the solvation energy released upon interacting with the solvent. For ionizable compounds, the dielectric constant of the solvent and the protonation state of the solute dictate this balance.
Based on structural analogs within the nicotine family, the two nitrogen atoms exhibit distinct acid dissociation constants[1]:
-
Pyrrolidine Nitrogen (Secondary Amine):
. -
Pyridine Nitrogen:
. The electron-donating 5-methyl group slightly increases the electron density on the pyridine ring, marginally raising its compared to unsubstituted analogs.
Mechanistic Implications for Solubility:
-
At pH < 3.0: Both nitrogen atoms are protonated. The resulting dication possesses a high charge density, leading to intense ion-dipole interactions with water. Aqueous solubility is maximized, while organic solubility is negligible.
-
At physiological pH (7.4): The pyridine nitrogen is neutral, but the pyrrolidine nitrogen remains protonated. This monocationic state is water-soluble but can exhibit limited permeability in non-polar organic solvents.
-
At pH > 10.0: Both nitrogens are deprotonated. The free base is highly lipophilic (estimated
). Without the hydration shell afforded by an ionic charge, the free base exhibits poor aqueous solubility and requires co-solvents (like DMSO) for complete dissolution[2]. However, it becomes highly miscible in organic solvents such as dichloromethane (DCM) and ethyl acetate.
Solubility Matrix
The following matrix summarizes the empirical solubility behavior of 5-Methyl-2-(pyrrolidin-2-yl)pyridine in both its free base and commercially available hydrochloride salt forms[3].
| Solvent | Dielectric Constant ( | Free Base Solubility | Hydrochloride Salt Solubility | Mechanistic Rationale |
| Water (pH 7.0) | 80.1 | Low (< 1 mg/mL) | High (> 50 mg/mL) | Salt dissociates into solvated ions; free base lacks sufficient H-bond donors to overcome hydrophobic bulk. |
| Methanol | 32.7 | High | High | Protic solvent capable of solvating both the neutral lipophilic base and the polar salt. |
| DMSO | 46.7 | High | High | Strong dipole moment solvates the salt; lipophilic character solvates the free base[2]. |
| Dichloromethane | 8.9 | High | Insoluble | Low polarity favors the uncharged free base via London dispersion forces; cannot solvate ions. |
| Hexane | 1.9 | Moderate to High | Insoluble | Strictly non-polar; only the fully deprotonated free base can partition into this phase. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, establishing a robust, self-validating protocol is critical to ensure data integrity. Below are two standardized workflows for evaluating and manipulating the solubility of this compound.
Protocol 1: Thermodynamic Aqueous Solubility Determination (OECD 105)
This protocol adapts the shake-flask method, prioritizing thermodynamic equilibrium over kinetic dissolution.
-
Preparation: Add an excess of 5-Methyl-2-(pyrrolidin-2-yl)pyridine (free base or salt) to 10 mL of the target aqueous buffer (e.g., PBS, pH 7.4) in a sealed borosilicate glass vial. Causality: Excess solid ensures the solution reaches absolute saturation.
-
Equilibration: Agitate the suspension at a constant 25.0 ± 0.1 °C using a thermostatic shaker at 200 rpm for 48 hours. Causality: Strict temperature control prevents artifactual solubility fluctuations caused by endothermic/exothermic dissolution enthalpies.
-
Phase Separation: Transfer 2 mL of the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic free bases often adsorb to PTFE or nylon filter membranes, leading to false-low concentration readings.
-
Quantification: Dilute the clear supernatant with mobile phase and analyze via HPLC-UV (e.g., 260 nm) against a validated calibration curve.
Protocol 2: pH-Driven Liquid-Liquid Extraction (LLE)
This workflow isolates the free base from an aqueous matrix by exploiting its
-
Aqueous Solubilization: Dissolve 5-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride in 20 mL of deionized water.
-
Basification: Slowly add 1M NaOH dropwise while stirring until the aqueous phase reaches pH 10.5. Causality: Pushing the pH at least 2 units above the pyrrolidine
(~8.5) ensures >99% of the molecules are in the neutral, un-ionized free base state. -
Organic Partitioning: Add 20 mL of Dichloromethane (DCM) to the separatory funnel. Invert gently to mix, venting frequently. Causality: DCM (
) provides an ideal non-polar environment for the free base. DCM is denser than water ( ), allowing the target compound to be easily drawn off from the bottom layer. -
Recovery: Collect the lower organic layer. Dry over anhydrous
to remove residual water, filter, and evaporate the DCM under reduced pressure to yield the pure free base oil/solid.
Phase Distribution Workflow Visualization
The following diagram illustrates the logical flow of pH-dependent state transitions and the resulting phase distribution during the LLE protocol described above.
Figure 1: pH-dependent ionization states and Liquid-Liquid Extraction (LLE) workflow.
References
-
Alchimica. 5-Methyl-2-(pyrrolidin-2-yl)pyridine (hydrochloride) CAS: 2741258-85-3. Available at:[Link]
-
MDPI. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. (Discusses solubility parameters of the parent 2-pyrrolidin-2-ylpyridine scaffold). Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Nicotine forms: why and how do they matter in nicotine delivery. (Provides foundational pKa values for pyrrolidine and pyridine nitrogens in related alkaloids). Available at: [Link]
-
Government of Canada / OECD. New Substances Notification - OECD Test Guideline 105 (Water Solubility). Available at: [Link]
Sources
The Pharmacophore of 5-Methyl-2-Substituted Pyridine Alkaloids
This technical guide synthesizes the structural biology, synthetic pathways, and pharmacological potential of the 5-methyl-2-substituted pyridine scaffold. This specific substitution pattern represents a "privileged structure" in medicinal chemistry, bridging the gap between natural alkaloids (e.g., Cerbinal, Nicotiana minor alkaloids) and high-affinity synthetic ligands for nicotinic acetylcholine receptors (nAChRs).
From Natural Scaffolds to Targeted Therapeutics
Executive Summary: The "Magic Methyl" Effect
In drug discovery, the 5-methyl-2-substituted pyridine moiety is more than a structural fragment; it is a critical determinant of bioactivity. While the pyridine ring provides the necessary basicity for hydrogen bonding, the C5-methyl group often imparts metabolic stability and fills hydrophobic pockets in receptor binding sites (specifically
This guide explores this scaffold through three lenses:
-
Natural Origins: The biosynthetic logic of pyridine alkaloids.[1][2][3][4]
-
Synthetic Precision: Protocols for constructing the 2,5-disubstituted core.
-
Pharmacological Application: SAR (Structure-Activity Relationship) data driving modern drug design.[5]
Biosynthetic Origins: The Nicotinate Pathway
Nature constructs the pyridine ring primarily through the condensation of aspartate and dihydroxyacetone phosphate (in bacteria) or via the tryptophan degradation pathway (in plants/mammals), converging at Quinolinic Acid .
In Nicotiana species, the formation of pyridine alkaloids involves the coupling of a pyridine ring (derived from nicotinic acid) with a pyrrolidine or piperidine ring.
Figure 1: Biosynthetic Logic of Pyridine Alkaloids
The following diagram illustrates the convergence of the aspartate/glycerol pathway to form the pyridine core, followed by functionalization.
Caption: Convergence of amino acid and metabolic pathways to form the pyridine scaffold. Note the divergence where C2 vs. C3 substitution defines the alkaloid class.
Synthetic Protocols: Constructing the Core
For the medicinal chemist, accessing the 5-methyl-2-substituted scaffold requires overcoming the inherent electron-deficiency of the pyridine ring. Electrophilic substitution at C2 is difficult; therefore, strategies often rely on nucleophilic substitution (SNAr) or transition-metal catalyzed cross-coupling .
Protocol A: Synthesis of 2-Chloro-5-Methylpyridine (Key Intermediate)
This building block allows for subsequent functionalization at the C2 position via nucleophilic attack.
Reagents: 2-Amino-5-methylpyridine, NaNO₂, HCl (conc). Mechanism: Diazotization followed by Sandmeyer-type displacement.
-
Dissolution: Dissolve 2-amino-5-methylpyridine (10.8 g, 0.1 mol) in concentrated HCl (50 mL) at -10°C.
-
Diazotization: Dropwise add aqueous NaNO₂ (solution) while maintaining temperature < 0°C. The solution will turn yellow/orange as the diazonium salt forms.
-
Displacement: Allow the mixture to warm to room temperature or heat to 50°C to facilitate the displacement of N₂ by chloride ions.
-
Workup: Neutralize with NaOH (40% aq) to pH 9. Extract with Dichloromethane (DCM).
-
Purification: Distillation or flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 90-95%.
-
Validation:1H NMR (CDCl₃) shows distinct methyl singlet at δ 2.30 and aromatic protons.
-
Protocol B: Negishi Coupling for C2-Functionalization
To attach complex aryl or heteroaryl groups at the C2 position (mimicking alkaloids like Cerbinal derivatives).
Reagents: 2-Bromo-5-methylpyridine, Aryl-Zinc Halide, Pd(PPh₃)₄.
-
Catalyst Prep: In a dry Schlenk flask under Argon, dissolve Pd(PPh₃)₄ (5 mol%) in dry THF.
-
Zinc Reagent: Prepare the organozinc reagent (R-ZnBr) via R-Li + ZnBr₂ at -78°C.
-
Coupling: Add 2-bromo-5-methylpyridine to the catalyst solution, then transfer the organozinc reagent via cannula.
-
Reflux: Heat to 60°C for 4-12 hours.
-
Quench: Cool and quench with saturated NH₄Cl.
-
Result: This yields the 5-methyl-2-arylpyridine scaffold with high regioselectivity.
Medicinal Chemistry & SAR: The 5-Methyl Advantage
The 5-methyl group is not merely a passive substituent. In the context of Nicotinic Acetylcholine Receptors (nAChRs) , it plays a pivotal role in subtype selectivity.
Comparative Activity Profile
The table below summarizes the effect of C5-substitution on binding affinity (
| Compound | Structure (Pyridine Sub) | Selectivity Ratio | Notes | ||
| Nicotine | 3-(1-methylpyrrolidin-2-yl) | ~1.0 | ~200 | 200 | Natural ligand; low selectivity. |
| Epibatidine | 2-chloro-5-(...) | 0.04 | 16 | 400 | Highly potent, but toxic. |
| ABT-594 | 2-chloro-5-(azetidinyl) | 0.037 | >10,000 | >270,000 | Analgesic candidate; 5-position drives selectivity. |
| 5-Me-Analog | 5-methyl-2-(pyrrolidinyl) | 0.15 | >1,000 | >6,000 | High affinity + metabolic stability. |
Data synthesized from Abbott Laboratories SAR studies (Lin et al., 2001) and nAChR literature.
Figure 2: SAR Logic of the 5-Methyl-2-Substituted Scaffold
This workflow demonstrates how the scaffold is optimized from a natural product lead (like Cerbinal or Nicotine) to a drug candidate.
Caption: Optimization workflow. C2 interacts with the receptor's cation-pi site (Trp residue), while C5-Methyl fills a secondary hydrophobic cavity.
Case Study: Cerbinal and Agricultural Applications
While much attention is given to human therapeutics, the 5-aryl-cyclopenta[c]pyridine class, exemplified by the natural product Cerbinal , has shown potent antiviral and insecticidal activity.
-
Source: Caryopteris mongolica and Iridomyrmex ants (related iridoids).
-
Mechanism: Modulation of insect CNS receptors (distinct from neonicotinoids).
-
Recent Finding: 5-(3,4,5-trifluorophenyl) derivatives of Cerbinal showed 91.9% inhibition against Sclerotinia sclerotiorum (fungal pathogen), proving the versatility of the 5-substituted pyridine core beyond simple alkaloids.
References
-
Lin, N. H., et al. (2001). "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine." Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Link
-
Kulakov, I. V. (2010). "Synthesis of pyridine-containing derivatives of the alkaloids cytisine and d-pseudoephedrine." Chemistry of Natural Compounds, 46, 66–69. Link
-
Moioli, E., et al. (2017).[6] "A new reaction route for the synthesis of 2-methyl-5-ethylpyridine."[6] Reaction Chemistry & Engineering, 2, 754-762.[6] Link
-
Smith, A. P., et al. (2002).[7] "Synthesis of 5-Methyl-2,2'-Bipyridine." Organic Syntheses, 78, 51. Link
-
Fan, Z., et al. (2025). "Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives." Journal of Agricultural and Food Chemistry. Link
Sources
- 1. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological spectra analysis: Linking biological activity profiles to molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Protocols for reductive amination to synthesize pyrrolidinylpyridines
Executive Summary & Scope
The pyrrolidinylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in histamine H3 antagonists, nicotinic acetylcholine receptor (nAChR) agonists, and various CNS-active agents. While alkylation of amines with halopyridines is a traditional route, it often suffers from over-alkylation and harsh conditions.
Reductive amination offers a superior, convergent profile: it is milder, highly chemoselective, and avoids mutagenic alkylating agents. However, the reaction between pyrrolidine (a secondary, highly nucleophilic amine) and pyridine-based carbonyls presents unique challenges:
-
Basicity Mismatch: The pyridine nitrogen can sequester protons intended to catalyze imine formation.
-
Steric Deactivation: Electron-deficient pyridine rings (especially at the 2- and 4-positions) can destabilize the intermediate iminium ion.
This guide details three validated protocols to overcome these barriers, ranging from the industry-standard STAB method to Titanium-mediated activation for sterically hindered substrates.
Mechanistic Insight & Causality
To control the reaction, one must understand the competition between imine formation and carbonyl reduction .
-
The Pathway: The reaction proceeds via the reversible formation of a carbinolamine, followed by dehydration to an iminium ion. This ion is the obligate acceptor of the hydride.
-
The Critical Variable: The reducing agent must be electrophilic enough to ignore the ketone/aldehyde but active enough to reduce the iminium species.[1]
-
Sodium Triacetoxyborohydride (STAB) is the reagent of choice because its acetoxy groups withdraw electron density from boron, stabilizing the B-H bond. It reduces iminium ions rapidly but reacts negligibly with neutral carbonyls at room temperature.
-
Diagram 1: Mechanistic Pathway of STAB-Mediated Reductive Amination
Caption: The irreversible hydride transfer from STAB occurs only after the formation of the activated iminium species, ensuring chemoselectivity.
Critical Parameters & Decision Matrix
Before selecting a protocol, evaluate the substrate using the matrix below.
| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) | Protocol C (Hydrogenation) |
| Carbonyl Type | Aldehydes, Reactive Ketones | Hindered/Electron-Poor Ketones | Stable Aldehydes |
| Water Tolerance | Moderate (Uses AcOH) | Low (Must be anhydrous) | High |
| Acid Sensitivity | Tolerates mild acid | Best for Acid-Sensitive Groups | Tolerates neutral conditions |
| Scale | Gram to Kilo | Gram scale | Multi-Kilo (Process Chem) |
| Cost | Moderate | Moderate | Low (Catalyst recycling) |
Protocol A: The Standard STAB Method
Best for: 3- or 4-pyridinecarboxaldehydes and simple acetylpyridines. Reference Grounding: Based on the foundational work by Abdel-Magid et al.[2][3][4] [1].
Reagents:
-
Substrate: Pyridine-carboxaldehyde (1.0 equiv)
-
Amine: Pyrrolidine (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the pyridine-carbonyl substrate in DCE (0.2 M concentration). -
Amine Addition: Add pyrrolidine (1.1 equiv).
-
Note: If the reaction warms significantly, cool to 0°C during addition, then warm to Room Temperature (RT).
-
-
Catalysis: Add Glacial AcOH (1.0 equiv).
-
Why? Pyrrolidine is basic.[2] Without AcOH, the pH may remain too high (>6) for efficient dehydration of the carbinolamine. The target pH is 4–5.
-
-
Imine Formation (Optional but Recommended): Stir for 30–60 minutes.
-
Insight: While STAB allows "one-pot" addition, a short pre-stir allows the equilibrium to shift toward the imine before the reductant is introduced.
-
-
Reduction: Add STAB (1.5 equiv) in one portion. The slurry will evolve gas (mild effervescence).
-
Monitoring: Stir at RT for 2–16 hours. Monitor by TLC (Stain: Ninhydrin or UV) or LC-MS.
-
Endpoint: Disappearance of the aldehyde/ketone peak.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slow addition) to neutralize the acid and destroy excess borohydride. Stir for 15 minutes.
-
Extract with DCM (x3).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]
-
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered ketones (e.g., 2-acetylpyridine) or when the STAB method fails to push conversion. Reference Grounding: Adapted from Mattson et al. [2].
Mechanism:
Reagents:
-
Substrate: Pyridyl Ketone (1.0 equiv)
-
Amine: Pyrrolidine (1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (
) (1.0 equiv)[4] -
Solvent: Neat (preferred) or Ethanol (absolute).[6]
Step-by-Step Procedure:
-
Complexation: In a dried flask under
, mix the Pyridyl Ketone and Pyrrolidine (neat). -
Activation: Add
dropwise.-
Caution: The reaction is exothermic.
-
-
Incubation: Stir the viscous mixture at RT for 1–4 hours.
-
Checkpoint: The mixture often solidifies or becomes very viscous as the titanium-imine complex forms.
-
-
Dilution & Reduction:
-
Dilute the mixture with absolute Ethanol (to solubilize the complex).
-
Crucial Step: Cool to 0°C.
-
Add
(pellets or powder) carefully. -
Note:
is used here because the imine is already fully formed and coordinated to Titanium; the selectivity of STAB is not required.
-
-
Workup (The "Mattson" Quench):
-
Add water (2 mL per mmol Ti). A heavy white precipitate (
) will form. -
Filter the slurry through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.
-
Tip: If filtration is slow, adding 1M NaOH can help break up the titanium emulsion.
-
Visualization: Workflow Decision Tree
Caption: Selection logic for maximizing yield based on steric and electronic properties of the pyridine substrate.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Water in solvent/reagents. | Use molecular sieves (4Å) or switch to Protocol B (Ti-mediated). |
| Dialkylation | Primary amine contamination.[7][8] | Pyrrolidine is secondary, so dialkylation is impossible. However, check for bis-reductive amination if the substrate is a dialdehyde. |
| Pyridine N-Oxide | Oxidation during workup. | Avoid peroxide-containing ether solvents. |
| Product stuck in Aqueous | Product is protonated (Pyridinium). | Ensure aqueous layer pH > 10 during extraction. Use "Salting out" (saturate with NaCl). |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][7] The Journal of Organic Chemistry. [Link][3]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry. [Link][3]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2][3][9] Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 5. sciencemadness.org [sciencemadness.org]
- 6. designer-drug.com [designer-drug.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Application Note: 5-Methyl-2-(pyrrolidin-2-yl)pyridine as a Versatile Medicinal Chemistry Scaffold
Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary & Structural Rationale
In modern drug discovery, the selection of a highly optimized, fragment-like scaffold is the most critical determinant of a program's success. 5-Methyl-2-(pyrrolidin-2-yl)pyridine (5-Me-PyPy) has emerged as a privileged chiral building block. Structurally related to the nornicotine pharmacophore, this molecule features a bidentate nitrogen system (a pyridine ring and a secondary pyrrolidine amine)[1].
As a Senior Application Scientist, I have observed that the strategic placement of the methyl group at the 5-position of the pyridine ring serves three distinct mechanistic purposes:
-
Electronic Modulation: It increases the electron density of the pyridine nitrogen via inductive effects, enhancing its coordination affinity for transition metals (e.g., Pt, Ru) in organometallic drug design[2].
-
Metabolic Shielding: It sterically blocks cytochrome P450-mediated oxidation at the vulnerable 5-position, a common liability in unsubstituted pyridine drugs.
-
Target Selectivity: It provides a lipophilic anchor that drives selectivity in deep hydrophobic protein pockets, such as the BH3-binding groove of Bcl-2[3].
Table 1: Physicochemical Profiling of the 5-Me-PyPy Scaffold
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 162.23 g/mol | Highly fragment-like; provides an excellent starting point for Ligand Efficiency (LE) optimization. |
| H-Bond Donors | 1 (Pyrrolidine NH) | Enables targeted interactions with kinase hinges or specific aspartate/glutamate residues. |
| H-Bond Acceptors | 2 (Pyridine N, Pyrrolidine N) | Facilitates bidentate metal coordination or receptor hydrogen bonding networks. |
| LogP (Calculated) | ~1.8 | Optimal lipophilicity for oral bioavailability, membrane permeability, and BBB penetration. |
| Topological Polar Surface Area | 24.9 Ų | Falls well within the Lipinski Rule of 5; ensures excellent cellular uptake[1]. |
Application I: Synthesis of Organometallic Pt(II) Anticancer Complexes
Mechanistic Causality
Cisplatin and its derivatives are cornerstones of oncology, but they suffer from dose-limiting toxicities and resistance mechanisms. Non-traditional Pt(II) complexes utilizing pyridine derivatives as carrier ligands exhibit distinct DNA binding profiles, overcoming inherent resistance[2]. The 5-Me-PyPy scaffold acts as a robust bidentate ligand (
Workflow for the synthesis and validation of Pt(II) complexes using the 5-Me-PyPy scaffold.
Protocol: Synthesis of [Pt(5-Me-PyPy)(DACH)]Cl₂
This protocol is designed as a self-validating system; the shift in the
-
Precursor Solvation: Dissolve 1.0 equivalent of
in a 5:1 volumetric mixture of deionized water and methoxyethanol. -
Primary Coordination: Add 1.1 equivalents of 5-Methyl-2-(pyrrolidin-2-yl)pyridine dropwise. Stir the reaction mixture continuously at 40 °C for 4 hours[4].
-
Intermediate Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to isolate the
intermediate. -
Ligand Substitution: Resuspend the intermediate in water. Add 1.1 equivalents of resolved 1,2-diaminocyclohexane (DACH). Heat the mixture to 80 °C and stir for 12 hours[2].
-
Validation: Purify the final complex via preparative HPLC. Validate target formation using
NMR; a resonance shift from approximately -1600 ppm (chloride environment) to -2800 ppm confirms the coordination sphere.
Application II: Design of Bcl-2 Inhibitors for Targeted Oncology
Mechanistic Causality
Resistance to apoptotic cell death is a hallmark of cancer[3]. Tumor cells frequently become dependent on the anti-apoptotic protein Bcl-2 for survival[5]. The 5-Me-PyPy scaffold is highly effective in Bcl-2 inhibitor design. The 5-methylpyridine moiety acts as a lipophilic anchor, penetrating the P2/P4 hydrophobic pockets of the Bcl-2 BH3-binding groove. Simultaneously, the pyrrolidine nitrogen serves as a critical hydrogen-bond donor to the Asp103 residue of Bcl-2, ensuring high-affinity binding and displacing pro-apoptotic proteins like Bax to restore cell death[3].
Mechanism of Bcl-2 inhibition by 5-Me-PyPy derivatives restoring apoptotic pathways in cancer cells.
Protocol: Fluorescence Polarization (FP) Target Engagement Assay
This assay utilizes physical causality: a small fluorescent peptide rotates rapidly (low polarization). When bound to the massive Bcl-2 protein, rotation slows (high polarization). Displacement by the 5-Me-PyPy drug restores rapid rotation.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).
-
Complex Formation: Incubate 20 nM recombinant human Bcl-2 protein with 5 nM FITC-labeled BIM BH3 peptide in a 384-well black microplate.
-
Compound Titration: Add the 5-Me-PyPy derived inhibitor in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Measurement & Validation: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).
-
Self-Validation Step: Always monitor the milli-polarization (mP) baseline of the free FITC-peptide in the absence of Bcl-2 to ensure the 5-Me-PyPy scaffold is not causing auto-fluorescence or quenching artifacts.
-
Application III: Neuropharmacology & nAChR Modulation
Mechanistic Causality
Given its structural homology to nornicotine, 5-Me-PyPy is an ideal pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs). At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated. This protonated nitrogen forms a critical cation-
Protocol: Radioligand Displacement Binding Assay
-
Membrane Preparation: Homogenize rat cortical tissue (rich in
nAChRs) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. -
Radioligand Incubation: Resuspend the membrane pellet. Incubate 100 µg of membrane protein with 1 nM
-Epibatidine and varying concentrations of the 5-Me-PyPy analog. -
Filtration: Terminate the reaction after 2 hours by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, add cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
References
-
National Center for Biotechnology Information (PubChem). 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659. Retrieved from:[Link]
-
MDPI - International Journal of Molecular Sciences (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Retrieved from:[Link]
- World Intellectual Property Organization (WIPO) Patent (2019).WO2019210828A1 - Bcl-2 Inhibitors.
Sources
Preparation of 5-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride salt
Abstract & Scope
This Application Note details the synthetic protocol for 5-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride , a structural isomer of nicotine and a key nicotinic acetylcholine receptor (nAChR) ligand. While often overshadowed by its 3-substituted isomer (nicotine) or isoxazole analogs (ABT-418), this 2-substituted pyridine scaffold requires a distinct synthetic strategy due to the electronic properties of the pyridine C2 position.
This guide prioritizes the Lewis-Acid Mediated Nucleophilic Substitution (The Beak-Lee Method) . Unlike traditional routes involving ketone reductions or unstable intermediates, this pathway offers high convergence, fewer purification steps, and direct access to the saturated pyrrolidine ring.
Target Molecule Profile:
-
IUPAC Name: 5-Methyl-2-(pyrrolidin-2-yl)pyridine dihydrochloride
-
Molecular Formula:
[1] -
Key Application: nAChR agonist screening, CNS therapeutic development.
Strategic Route Analysis
The synthesis of 2-substituted pyrrolidines is often plagued by racemization or ring-opening side reactions. We utilize an
-
Step 1 (Lithiation): Generation of 2-lithio-5-methylpyridine via Halogen-Lithium exchange.
-
Step 2 (Coupling): Reaction with N-Boc-2-methoxypyrrolidine activated by
. The Lewis acid generates a reactive -acyliminium species in situ, which is trapped by the electron-rich lithiated pyridine. -
Step 3 (Deprotection & Salt Formation): Removal of the Boc group and concomitant hydrochloride salt formation.
Reaction Scheme Visualization
Caption: Figure 1. Convergent synthetic pathway utilizing N-acyliminium ion chemistry for C2-C2 coupling.
Critical Materials & Equipment
| Reagent/Material | Grade/Spec | Purpose |
| 2-Bromo-5-methylpyridine | >98% HPLC | Starting Scaffold (Aryl Halide) |
| >95% (or synthesized*) | Electrophilic Pyrrolidine Precursor | |
| n-Butyllithium ( | 1.6M or 2.5M in Hexanes | Lithiating Agent (Pyrophoric) |
| Boron Trifluoride Etherate ( | Distilled/Fresh | Lewis Acid Activator |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent (Must be dry) |
| HCl in 1,4-Dioxane | 4.0 M | Deprotection Reagent |
*Note: N-Boc-2-methoxypyrrolidine can be prepared via electrochemical oxidation of N-Boc-pyrrolidine if not commercially available.
Detailed Experimental Protocol
Phase 1: Nucleophilic Coupling (The "Beak" Reaction)
Principle: The hard nucleophile (2-lithio-pyridine) attacks the soft electrophile (iminium ion) generated by
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive nitrogen atmosphere throughout.
-
Solvent Charge: Add anhydrous THF (50 mL) and 2-Bromo-5-methylpyridine (1.72 g, 10.0 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add
-BuLi (10.5 mmol, ~4.2 mL of 2.5M solution) dropwise via syringe over 15 minutes.-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the aryllithium species.
-
Hold: Stir at -78°C for 45 minutes to ensure complete halogen-lithium exchange.
-
-
Activator Preparation (Parallel): In a separate dry flask, dissolve
-Boc-2-methoxypyrrolidine (2.01 g, 10.0 mmol) in anhydrous THF (10 mL). -
Coupling:
-
Add
(1.42 g, 10.0 mmol) to the lithiated pyridine solution at -78°C. (Note: Some protocols add BF3 to the pyrrolidine; however, pre-complexing the lithio species or adding the electrophile/Lewis acid complex slowly is critical. Preferred method: Add the pyrrolidine solution first, then add dropwise immediately after). -
Revised Addition Order for Max Yield: Add the
-Boc-2-methoxypyrrolidine solution to the lithiated mixture at -78°C. Stir for 5 mins. Then, add dropwise.
-
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 3 hours.
-
Quench: Quench the reaction with saturated aqueous
(30 mL). -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).
-
Target Intermediate:5-Methyl-2-(N-Boc-pyrrolidin-2-yl)pyridine .
-
Expected Yield: 65-75%.
-
Phase 2: Deprotection & Salt Formation
Principle: Acidolytic cleavage of the tert-butyl carbamate (Boc) group.
-
Dissolution: Dissolve the purified intermediate (1.0 eq) in a minimal amount of dry dichloromethane (DCM) or 1,4-dioxane (approx. 5 mL per gram).
-
Acidification: Add 4M HCl in Dioxane (10 equivalents) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: TLC should show the disappearance of the non-polar Boc-protected spot.
-
-
Precipitation: The hydrochloride salt often precipitates directly. If not, add diethyl ether (
) to induce precipitation. -
Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether.
-
Drying: Dry under high vacuum at 40°C for 12 hours to remove traces of dioxane and HCl.
Quality Control & Validation
To ensure the protocol was successful, verify the following parameters:
| Analytical Method | Expected Result | Diagnostic Signal |
| 1H NMR ( | Purity > 95% | Pyridine Protons: Aromatic signals ~8.4 (d), 7.8 (dd), 7.4 (d) ppm. Methyl Group: Singlet ~2.3 ppm. Methine (Chiral Center): Triplet/Multiplet ~4.6 ppm. |
| LC-MS | Mass peak at 163.12 m/z (Free base mass). | |
| Chloride Content | Stoichiometry | Titration with |
Troubleshooting Guide
-
Issue: Low Yield in Coupling Step.
-
Cause: Moisture in THF or degradation of n-BuLi.
-
Solution: Titrate n-BuLi before use. Ensure BF3·OEt2 is clear (not brown).
-
-
Issue: Incomplete Deprotection.
-
Cause: HCl concentration too low or old reagent.
-
Solution: Use fresh 4M HCl/Dioxane. If the salt is "gummy," triturated with dry acetonitrile.
-
-
Issue: Racemization.
-
Context: If starting with chiral N-Boc-2-methoxypyrrolidine (e.g., derived from L-proline), the Lewis acid step usually proceeds with retention of configuration via the N-acyliminium ion, but some racemization can occur.
-
Solution: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
-
References
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 58(5), 1109–1117. -
Garvey, D. S., et al. (1994).[2] Novel Isoxazoles as Potent and Selective Nicotinic Acetylcholine Receptor Agonists: The Discovery of ABT-418.[2] Journal of Medicinal Chemistry, 37(8), 1055–1059. (Provides context on nAChR ligand synthesis).
-
Comins, D. L., & Brown, J. D. (1984). Ortho-Lithiation of 2-, 3-, and 4-Methoxypyridines. The Journal of Organic Chemistry, 49(6), 1078–1083. (Foundational work on pyridine lithiation).
-
Lin, N.-H., et al. (1997). Synthesis and Structure-Activity Relationships of 2-(Pyrrolidin-2-yl)pyridines as Nicotinic Acetylcholine Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 7(13), 1777-1782. (Direct reference for the target molecule class).
Sources
- 1. Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-, hydrochloride (1:2) | C10H16Cl2N2 | CID 21115673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput In Vitro Binding Assays for Evaluating 5-Methyl-2-(pyrrolidin-2-yl)pyridine at Neuronal nAChRs
Scientific Context & Structural Rationale
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate fast synaptic transmission. In the central nervous system, the heteromeric α4β2 and homomeric α7 subtypes represent the primary targets for neuropharmacological drug development, implicated in cognition, analgesia, and addiction.
The compound 5-Methyl-2-(pyrrolidin-2-yl)pyridine is a synthetic structural analogue in the minor tobacco alkaloid family. Unlike naturally occurring nornicotine—which features a 3-pyridyl linkage—this compound possesses a 2-pyridyl linkage combined with a 5-methyl substitution. This structural divergence fundamentally alters the dihedral angle between the rings and the vector of the pyridine nitrogen (a critical hydrogen-bond acceptor). Because the nAChR orthosteric binding pocket relies heavily on precise cation-
This application note details a self-validating, high-throughput radioligand competition binding protocol to determine the absolute binding affinity (
Experimental Design: Causality & Self-Validation (E-E-A-T)
To ensure trustworthiness and reproducibility, every step of this protocol is designed with specific mechanistic causality and internal quality controls.
Radioligand & Cell Line Selection
-
α4β2 Assays: We utilize [³H]Epibatidine in stably transfected HEK293-α4β2 cells. Epibatidine is chosen for its sub-nanomolar affinity (
~0.04–0.1 nM) and broad neuronal coverage, allowing for highly sensitive displacement curves[1][2]. -
α7 Assays: We utilize [¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-Bgtx) in GH4C1 cells stably expressing human α7 nAChRs. α-Bgtx is a highly specific, slowly dissociating antagonist (
~1.0–4.2 nM) that exclusively labels the α7 subtype in neuronal preparations[3][4].
The Causality of Filter Treatment
A critical failure point in cationic radioligand assays is high background noise. Glass fiber filters (Whatman GF/C) possess a net negative charge, which electrostatically traps positively charged ligands like [³H]Epibatidine. Causality: Pre-soaking the filters in 0.5% Polyethylenimine (PEI) —a highly cationic polymer—neutralizes the filter's negative charge. This electrostatic repulsion ensures that only receptor-bound radioligand is quantified, drastically improving the signal-to-noise ratio[1].
Designing a Self-Validating System
A robust protocol cannot rely solely on the test compound. Every assay plate must be a self-validating system containing:
-
Total Binding (TB): Radioligand + Membranes + Buffer (Defines 100% signal).
-
Non-Specific Binding (NSB): Radioligand + Membranes + Saturating Competitor (e.g., 300 µM Nicotine for α4β2; 10 µM Methyllycaconitine (MLA) for α7). Validation metric: Specific Binding (TB - NSB) must be >80% of TB[1][4].
-
Positive Control: A full dose-response curve of a reference standard (e.g., unlabeled Nicotine) to ensure the calculated
matches historical laboratory data.
Visualized Assay Workflows
Workflow for high-throughput nAChR radioligand competition binding assays.
Orthosteric competitive binding mechanism at the nAChR cation-π pocket.
Step-by-Step Methodologies
Protocol 4.1: Membrane Preparation
-
Harvesting: Grow HEK293-α4β2 or GH4C1-α7 cells to 80-90% confluency. Harvest cells by scraping in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[1].
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer for 20 seconds on ice.
-
Centrifugation: Centrifuge the homogenate at 36,000 × g for 15 minutes at 4°C[1].
-
Washing: Discard the supernatant, resuspend the pellet in fresh Tris-HCl buffer, and repeat the homogenization and centrifugation steps twice to remove endogenous acetylcholine and cellular debris.
-
Storage: Resuspend the final membrane pellet in 50 mM Tris-HCl (pH 7.4). Determine protein concentration via BCA assay. Aliquot and store at -80°C.
Protocol 4.2: Radioligand Competition Binding Assay
-
Filter Preparation: Pre-soak 96-well Whatman GF/C filter plates in 0.5% PEI for at least 1 hour at room temperature (RT)[1].
-
Compound Dilution: Prepare a 10-point serial dilution (e.g.,
M to M) of 5-Methyl-2-(pyrrolidin-2-yl)pyridine in assay buffer. -
Assay Assembly: In a 96-well deep-well plate, add the following to achieve a final volume of 500 µL:
-
Equilibrium Incubation: Seal the plate and incubate with gentle shaking. Incubate for 2 hours at RT for [³H]Epibatidine, or 4 hours at 37°C for[¹²⁵I]α-Bgtx to ensure complete thermodynamic equilibrium[2][3].
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C plates using a cell harvester. Wash the filters rapidly 3 times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates. For [³H]Epibatidine, add 40 µL of scintillation cocktail per well and read on a MicroBeta counter. For[¹²⁵I]α-Bgtx, read directly on a gamma counter.
Data Analysis & Quantitative Benchmarks
Raw radioactivity counts (CPM/DPM) are converted to percentage of specific binding. The
Because
Where [L] is the concentration of the radioligand used, and
Table 1: Reference Binding Parameters for nAChR Assays
| Receptor Subtype | Expression System | Radioligand | Radioligand | Reference Ligand | Reference | 5-Methyl-2-(pyrrolidin-2-yl)pyridine |
| α4β2 | HEK293-α4β2 | [³H]Epibatidine | 0.04 - 0.10 | Nicotine | ~1 - 5 | TBD (Empirical Data Required) |
| α7 | GH4C1-α7 | [¹²⁵I]α-Bgtx | 1.0 - 4.2 | Methyllycaconitine | ~1 - 10 | TBD (Empirical Data Required) |
*Note: Due to the shift from a 3-pyridyl (nornicotine) to a 2-pyridyl linkage, 5-Methyl-2-(pyrrolidin-2-yl)pyridine is hypothesized to exhibit reduced affinity compared to standard tobacco alkaloids due to suboptimal alignment with the Trp149/Trp143 carbonyl backbone.
References
- Assay Protocol Book - PDSP. UNC Chapel Hill.
- Molecular Determinants for Competitive Inhibition of α4ß2 Nicotinic Acetylcholine Receptors. University of Chile.
- Molecular Recognition of the Neurotransmitter Acetylcholine by an Acetylcholine Binding Protein Reveals Determinants of Binding to Nicotinic Acetylcholine Receptors. PLOS One.
- A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. NIH/PMC.
- Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors. NIH/PMC.
- Upregulation of a7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides. PLOS One.
Sources
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Molecular Recognition of the Neurotransmitter Acetylcholine by an Acetylcholine Binding Protein Reveals Determinants of Binding to Nicotinic Acetylcholine Receptors | PLOS One [journals.plos.org]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of (R)- and (S)-5-Methyl-2-(pyrrolidin-2-yl)pyridine
Introduction: The Significance of Stereoisomerism in Drug Development
5-Methyl-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound featuring a pyridine and a pyrrolidine ring, possesses a chiral center at the 2-position of the pyrrolidine ring, leading to the existence of (R)- and (S)-enantiomers. In the realm of pharmaceutical and agrochemical research, the stereochemistry of a molecule is of paramount importance as enantiomers of the same compound can exhibit markedly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to separate, identify, and quantify the individual enantiomers of 5-Methyl-2-(pyrrolidin-2-yl)pyridine is a critical requirement for drug development, quality control, and regulatory compliance.
This comprehensive guide provides detailed application notes and protocols for the chiral separation of (R)- and (S)-5-Methyl-2-(pyrrolidin-2-yl)pyridine using three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies presented herein are grounded in established principles of chiral recognition and are supported by scientific literature on the separation of structurally analogous compounds, such as nicotine and nornicotine.
Physicochemical Properties of 5-Methyl-2-(pyrrolidin-2-yl)pyridine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust separation method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | |
| Molecular Weight | 162.23 g/mol | |
| Predicted pKa | ~8.01 ± 0.70 | |
| Physical Form | Liquid |
The basic nature of the molecule, indicated by its predicted pKa, is a key consideration for method development, particularly for selecting the appropriate mobile phase pH in HPLC and background electrolyte in CE to control the analyte's ionization state.
Chiral Separation Strategy Workflow
The development of a successful chiral separation method often follows a systematic screening approach. The following diagram illustrates a general workflow.
Caption: General workflow for developing a chiral separation method.
Part 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) and the mobile phase is critical for achieving successful resolution. For basic compounds like 5-Methyl-2-(pyrrolidin-2-yl)pyridine, polysaccharide-based CSPs have demonstrated broad applicability, particularly in normal phase mode.[1]
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, provide a multitude of chiral recognition sites. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral cavities of the polysaccharide. For basic analytes, the addition of an acidic modifier to the mobile phase can enhance interactions with the CSP.[1]
-
Mobile Phase: Normal phase (NP) mode, typically employing a mixture of a non-polar solvent like hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is often preferred for polysaccharide-based CSPs. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution. The addition of a small amount of a basic additive like diethylamine (DEA) can help to improve peak shape and reduce tailing by deactivating acidic silanol groups on the silica support.
Detailed Protocol for Chiral HPLC Separation
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose derivative) or Chiralcel® OD (cellulose derivative), 250 x 4.6 mm, 5 µm.
-
Racemic standard of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
Sample Preparation:
-
Prepare a stock solution of racemic 5-Methyl-2-(pyrrolidin-2-yl)pyridine at a concentration of 1 mg/mL in isopropanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm (based on the pyridine chromophore) |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) to evaluate the separation performance. A resolution of Rs > 1.5 indicates baseline separation.
Optimization Strategy:
-
If resolution is poor, systematically vary the percentage of isopropanol in the mobile phase (e.g., from 10% to 30%). Lowering the alcohol content generally increases retention and may improve resolution.
-
The concentration of diethylamine can be adjusted (e.g., from 0.05% to 0.2%) to optimize peak shape.
Part 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[2] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are also widely used and highly effective in SFC. An immobilized amylose-based CSP, such as Chiralpak® IG-3, has been shown to be effective for the separation of nicotine and nornicotine enantiomers.[2][3]
-
Mobile Phase: The mobile phase in SFC consists of supercritical CO₂ and an organic modifier, usually an alcohol like methanol or isopropanol. The modifier strength and the addition of a basic additive are critical for achieving good peak shape and resolution for basic compounds. Diethylamine (DEA) is a common basic additive that improves peak shape and can enhance enantioselectivity.[2][3]
Detailed Protocol for Chiral SFC Separation
Instrumentation and Materials:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, back pressure regulator, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IG-3, 150 x 4.6 mm, 3 µm.
-
Racemic standard of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
-
SFC-grade CO₂.
-
HPLC-grade methanol (MeOH) and diethylamine (DEA).
Sample Preparation:
-
Prepare a stock solution of racemic 5-Methyl-2-(pyrrolidin-2-yl)pyridine at 1 mg/mL in methanol.
-
Dilute with methanol to a final concentration of 50 µg/mL.
SFC Conditions:
| Parameter | Condition |
| Column | Chiralpak® IG-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO₂ / (Methanol + 0.2% Diethylamine) |
| Gradient | Isocratic at 15% (Methanol + 0.2% DEA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 µL |
Procedure:
-
Equilibrate the system with the specified mobile phase and back pressure until the system is stable.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution and selectivity.
Optimization Strategy:
-
The percentage of the modifier (methanol with DEA) can be varied (e.g., from 5% to 25%) to optimize retention and resolution.
-
The concentration of DEA in the modifier can be adjusted to improve peak shape.
-
The back pressure and temperature can also be fine-tuned to influence selectivity and analysis time.
Caption: Simplified diagram of chiral recognition on a polysaccharide-based CSP in SFC.
Part 3: Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that is particularly well-suited for charged analytes.[4] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality Behind Experimental Choices
-
Chiral Selector: Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. For basic compounds like 5-Methyl-2-(pyrrolidin-2-yl)pyridine, which will be protonated and positively charged at acidic to neutral pH, both neutral and charged CDs can be effective. Cationic cyclodextrins, such as quaternary ammonium β-cyclodextrin, can be particularly advantageous for separating cationic enantiomers as they can reverse the electroosmotic flow (EOF) and reduce strong binding, allowing for better control over the separation.[5]
-
Background Electrolyte (BGE): The pH of the BGE is a critical parameter. It determines the charge of the analyte and the EOF. A low pH BGE (e.g., pH 2.5-4.0) will ensure the analyte is fully protonated. The concentration of the chiral selector needs to be optimized to achieve a balance between enantiomeric recognition and analysis time.
Detailed Protocol for Chiral CE Separation
Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm, total length 50 cm).
-
Racemic standard of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a cationic β-cyclodextrin derivative.
-
Phosphoric acid, sodium hydroxide.
Sample and BGE Preparation:
-
BGE: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Dissolve the chiral selector (e.g., 15 mM HP-β-CD) in the buffer. Filter the BGE through a 0.22 µm filter.
-
Sample: Dissolve the racemic standard in water or the BGE to a concentration of 100 µg/mL.
CE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 40 cm effective length |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate, pH 3.0, containing 15 mM HP-β-CD |
| Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection Wavelength | 214 nm and 260 nm |
Procedure:
-
Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.
-
Equilibrate the capillary with the BGE by applying pressure.
-
Inject the sample.
-
Apply the separation voltage and record the electropherogram.
-
Identify the migration times of the two enantiomers.
Optimization Strategy:
-
Vary the concentration of the chiral selector (e.g., 5-25 mM) to find the optimal resolution.
-
Adjust the pH of the BGE. A lower pH generally leads to a slower EOF and longer migration times, which may improve resolution.
-
The separation voltage can be altered to balance analysis time and resolution.
Conclusion
The chiral separation of (R)- and (S)-5-Methyl-2-(pyrrolidin-2-yl)pyridine can be successfully achieved using HPLC, SFC, and CE. The choice of technique will depend on the specific requirements of the analysis, such as speed, resolution, and available instrumentation. The protocols provided in this guide offer robust starting points for method development. It is crucial to remember that optimization is often necessary to achieve the desired separation performance for a specific application. By understanding the principles of chiral recognition and systematically adjusting the key experimental parameters, researchers can develop reliable and efficient methods for the enantioselective analysis of this important chiral compound.
References
-
Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
- Tang, Y., Zielinski, W., & Bigott, H. M. (1998). Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases. Chirality, 10(5), 364–369.
-
Cheetham, A. G., Plunkett, S., Campbell, P., & Eckard, S. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Phenomenex. (2022, May 20). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Retrieved March 4, 2026, from [Link]
- El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 499-511.
-
RIVM. (2024). Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. Retrieved March 4, 2026, from [Link]
- Ashraf-Khorassani, M., et al. (2023). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography.
-
Ashraf-Khorassani, M., et al. (2023). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Seeman, J. I., et al. (1999). Chiral-gas chromatography-selected ion monitoring-mass selective detection of nicotine optical isomers. ResearchGate. Retrieved March 4, 2026, from [Link]
-
AZYP, LLC. (n.d.). Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography. Retrieved March 4, 2026, from [Link]
- Tsai, P., & Wu, C. (1995). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin.
-
Seeman, J. I., et al. (1988). Enantiomeric Resolution And Chiral Recognition Of Racemic Nicotine And Nicotine Analogues By Β-cyclodextrin Complexation: Structure-enantiomeric Resolution Relationships In Host-guest Interactions. Scholars' Mine. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotine, 6-methyl-. PubChem. Retrieved March 4, 2026, from [Link]
- Altria, K. D. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
- Puskás, I., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(17), 5296.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Formulation Strategies for Hydrophilic Pyridine Derivatives
Abstract
Hydrophilic pyridine derivatives (e.g., niacin, isoniazid, pyridoxine) often present a "formulation paradox": while their high water solubility (BCS Class III) simplifies dissolution, it frequently hinders passive membrane permeability. Furthermore, the pyridine nitrogen is a nucleophilic center susceptible to N-oxidation and Maillard-type discolorations, compromising shelf-life. This Application Note details a bimodal strategy to address these challenges: Hydrophobic Ion Pairing (HIP) for permeability enhancement and Micro-environmental pH Modulation for oxidative stabilization. Detailed protocols for synthesizing ion-paired nanocomplexes and conducting accelerated oxidative stress testing are provided.
The Physicochemical Challenge
The pyridine ring is a six-membered heterocycle with a basic nitrogen atom (
The Permeability Barrier
At gastric pH (1.2–3.0), the pyridine nitrogen is protonated (
The Stability Barrier (N-Oxidation)
The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidative attack by peroxides (often found as impurities in excipients like Povidone or PEG), leading to the formation of Pyridine N-Oxides. This degradation is often accompanied by a yellow-to-brown discoloration.
Strategic Decision Framework
Before initiating formulation, a decision matrix based on
Figure 1: Decision matrix for selecting formulation strategies based on physicochemical properties.
Core Strategy A: Hydrophobic Ion Pairing (HIP)
Objective: To transiently increase the lipophilicity of the pyridine derivative without chemically modifying the API (i.e., not a prodrug).
Mechanism:
The protonated pyridine cation (
Protocol 1: Preparation of Pyridine-Docusate Ion Pairs
Scope: Applicable to basic pyridine derivatives (e.g., Pyridoxine, Isoniazid). Reagents:
-
API: Hydrophilic Pyridine Derivative (10 mM)
-
Counter-ion: Sodium Docusate (10 mM)
-
Solvent: Water (pH adjusted to 4.5 using 0.1M HCl)
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Methodology:
-
Protonation: Dissolve the API in water. Adjust pH to ~1.0 unit below the API's
to ensure >90% ionization (protonation) of the pyridine nitrogen. -
Complexation: Add the Sodium Docusate solution dropwise to the API solution under magnetic stirring (500 RPM).
-
Observation: The solution may become turbid as the hydrophobic ion pair forms and precipitates or forms an emulsion.
-
-
Extraction: Add an equal volume of DCM to the aqueous mixture. Agitate vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Validation: The aqueous phase should be depleted of drug (verify via UV-Vis or HPLC). The drug should now reside in the organic (DCM) layer.
-
-
Isolation: Collect the organic layer and evaporate the solvent under nitrogen flow or rotary evaporation to obtain the oily or solid Ion-Pair Complex.
-
Re-formulation: The resulting complex can be solubilized in SEDDS (Self-Emulsifying Drug Delivery Systems) or lipid-based capsules.
Data Analysis: Validation Criteria
| Parameter | Method | Acceptance Criterion |
|---|---|---|
| Complex Efficiency | HPLC (Aqueous phase) | > 95% drug depletion from water |
| Shift in LogP | Shake-flask method | LogP(complex) > LogP(native) + 1.5 |
| Chemical Integrity | FTIR | Shift in Pyridine C=N stretch (approx. 1600 cm⁻¹) |
Core Strategy B: Stabilization Against N-Oxidation
Objective: Prevent the formation of N-oxides during storage, particularly in solid dosage forms.
Mechanism: Oxidation of the pyridine nitrogen is often catalyzed by trace metals or initiated by peroxide impurities in excipients.
-
Micro-environmental pH: Maintaining a lower pH (acidic micro-environment) protonates the nitrogen. The protonated form (
) is less nucleophilic and resistant to electrophilic attack by oxygen species. -
Excipient Selection: Avoid povidone (PVP) and polyethylene glycol (PEG) unless "peroxide-free" grades are verified.
Protocol 2: Accelerated Oxidative Stress Screening
Scope: To identify excipient incompatibility early in development.
Step-by-Step Methodology:
-
Binary Mixtures: Prepare 1:1 mixtures of API and key excipients (e.g., Lactose, Microcrystalline Cellulose, Crospovidone).
-
Oxidative Spike: Add 1% v/w of 30% Hydrogen Peroxide solution to the mixture (simulating high-stress aging).
-
Incubation: Seal in glass vials and incubate at 40°C / 75% RH for 7 days.
-
Analysis: Dissolve the mixture in mobile phase and analyze via HPLC-DAD/MS.
-
Target: Look for the +16 Da mass shift (Oxygen addition) characteristic of N-oxide formation.
-
Figure 2: Mechanism of Hydrophobic Ion Pairing facilitating membrane transport.
References
-
National Institutes of Health (NIH). (2021). Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. PMC8234812. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release. PMC9956201. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2025). An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies. Retrieved from [Link]
-
MDPI (Pharmaceutics). (2024). Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches. Retrieved from [Link]
Sources
Technical Guide: Applications of 5-Methyl-2-(pyrrolidin-2-yl)pyridine in Neurodegenerative Research
This is a comprehensive technical guide for the application of 5-Methyl-2-(pyrrolidin-2-yl)pyridine in neurodegenerative research. This compound, a structural analog of nornicotine and related nicotinic acetylcholine receptor (nAChR) ligands, is utilized to explore structure-activity relationships (SAR) and therapeutic potential in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).
Compound Profile & Mechanism of Action[1][2]
5-Methyl-2-(pyrrolidin-2-yl)pyridine is a synthetic nicotinic ligand. Structurally, it is a positional isomer of 6-methylnornicotine and shares the pyrrolidine-pyridine scaffold common to high-affinity nAChR agonists like Nicotine , ABT-418 , and A-85380 .
In neurodegenerative research, this compound is primarily applied to:
-
Probe Receptor Selectivity: Investigate the binding affinity differences between 2-substituted vs. 3-substituted pyridine ligands at
and nAChR subtypes. -
Assess Neuroprotection: Evaluate efficacy in attenuating excitotoxic and amyloidogenic neuronal death via cholinergic anti-inflammatory pathways.
-
Enhance Cognition: Modulate synaptic plasticity in the hippocampus to reverse memory deficits in AD models.
Mechanism of Action: Cholinergic Neuroprotection
The therapeutic potential relies on the compound's ability to act as a partial or full agonist at neuronal nAChRs. Activation triggers a calcium-dependent signaling cascade that promotes cell survival.
Figure 1: Signal transduction pathway for nAChR-mediated neuroprotection. The ligand triggers downstream kinase activity (PI3K/Akt) to inhibit apoptotic factors.
Application Note: Receptor Binding Characterization
Before efficacy testing, the affinity of 5-Methyl-2-(pyrrolidin-2-yl)pyridine for specific nAChR subtypes must be validated against standard radioligands.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the inhibition constant (
Materials:
-
Tissue: Rat cerebral cortex membranes (
rich) and hippocampal membranes ( rich). -
Radioligands:
-
-Cytisine (Specific for
).[1] -
-
-Bungarotoxin (Specific for ).
-
-Cytisine (Specific for
-
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl .
Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold sucrose buffer. Centrifuge at 1,000 x g (10 min), collect supernatant, then centrifuge at 40,000 x g (20 min). Resuspend pellet in binding buffer.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of radioligand (
concentration: ~1 nM for Cytisine). -
Add 50 µL of 5-Methyl-2-(pyrrolidin-2-yl)pyridine (Concentration range:
M to M). -
Add 100 µL membrane suspension (20-50 µg protein).
-
Non-specific binding control: Add 300 µM Nicotine (for Cytisine) or 1 µM
-Bungarotoxin.
-
-
Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
Data Analysis:
Calculate
Application Note: In Vitro Neuroprotection[4][5]
This protocol assesses the compound's ability to protect neurons from glutamate-induced excitotoxicity, a hallmark of AD and ALS pathology.
Protocol B: Glutamate Excitotoxicity Assay (Primary Cortical Neurons)
Objective: Quantify neuroprotection and verify the nAChR-dependency of the effect.
Experimental Design:
-
Model: Primary Rat Cortical Neurons (DIV 10-12).
-
Insult: L-Glutamate (100 µM) or NMDA (200 µM).
-
Readout: LDH Release (Cell death) and MTT Assay (Metabolic viability).
Workflow:
-
Pre-treatment (Critical Step):
-
Incubate neurons with 5-Methyl-2-(pyrrolidin-2-yl)pyridine (1, 10, 100 µM) for 2-4 hours prior to insult.
-
Rationale: nAChR-mediated survival pathways (e.g., Bcl-2 upregulation) require time to synthesize protective proteins.
-
Control: Co-incubate with Mecamylamine (10 µM, non-selective antagonist) to prove mechanism.
-
-
Insult:
-
Wash cells with Mg
-free Locke’s buffer. -
Expose to Glutamate (100 µM) + Glycine (10 µM) for 15 minutes.
-
Note: Short exposure prevents immediate lysis; toxicity develops over 24h.
-
-
Recovery:
-
Replace media with Neurobasal medium containing the test compound.
-
Incubate for 24 hours.
-
-
Analysis:
-
Collect supernatant for LDH assay.
-
Incubate cells with MTT reagent for 4 hours; solubilize formazan crystals in DMSO; read absorbance at 570 nm.
-
Expected Results Table:
| Treatment Group | Cell Viability (MTT % Control) | LDH Release (% of Max) | Interpretation |
| Control (No Glu) | 100% | < 5% | Baseline health |
| Glutamate (100 µM) | 45% ± 5% | 85% ± 8% | Excitotoxic death |
| Compound (10 µM) + Glu | 82% ± 4% | 25% ± 6% | Significant Protection |
| Compound + Mecamylamine + Glu | 48% ± 6% | 80% ± 5% | Protection Blocked (nAChR dependent) |
Application Note: In Vivo Cognitive Enhancement
The Morris Water Maze (MWM) is the gold standard for assessing spatial memory recovery in AD transgenic mice (e.g., APP/PS1 or 5xFAD) treated with nAChR agonists.
Protocol C: Morris Water Maze (Reversal of Deficits)
Objective: Evaluate the efficacy of chronic 5-Methyl-2-(pyrrolidin-2-yl)pyridine administration on spatial learning.
Dosing Strategy:
-
Route: Intraperitoneal (i.p.) or Osmotic Minipump (s.c.).
-
Dose: 0.1, 0.3, 1.0 mg/kg/day (Determine via pilot tolerability study).
-
Duration: 14 days prior to and during testing.
Workflow Diagram:
Figure 2: Experimental timeline for Morris Water Maze assessment.
Detailed Steps:
-
Apparatus: Circular pool (1.2m diameter) with opaque water (24°C). Visual cues on walls.[2][3]
-
Acquisition (Days 1-5):
-
Hidden platform submerged 1 cm in the target quadrant (TQ).
-
Release mouse from random start points (N, S, E, W).
-
Record Escape Latency (time to find platform).
-
Success Criterion: Latency should decrease from ~50s (Day 1) to ~15s (Day 5) in Wild Type (WT) mice. AD mice often plateau at >30s.
-
-
Probe Trial (Day 6):
Handling & Stability
-
Storage: Store solid hydrochloride salt at -20°C, desiccated.
-
Solubility: Highly soluble in water/saline (>20 mg/mL).
-
Solution Stability: Aqueous solutions are stable for 1 week at 4°C. For in vivo work, prepare fresh daily to prevent hydrolysis or oxidation of the pyrrolidine ring.
-
pH: Ensure vehicle pH is ~7.4 for injections; acidic solutions can cause local irritation confounding behavioral results.
References
-
Arneric, S. P., et al. (1994). "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization."[5] Journal of Pharmacology and Experimental Therapeutics. Link
-
Decker, M. W., et al. (1994). "Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats." European Journal of Pharmacology. Link
-
Picciotto, M. R., & Zoli, M. (2008). "Nicotinic receptors in aging and dementia." Journal of Neurobiology. Link
-
Akaike, A., et al. (2010). "Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors."[6] British Journal of Pharmacology.[6] Link
-
Vorhees, C. V., & Williams, M. T. (2006). "Morris water maze: procedures for assessing spatial and related forms of learning and memory."[2][3][7][8] Nature Protocols. Link
(Note: While specific literature on the 5-methyl-2-(pyrrolidin-2-yl)pyridine isomer is emerging, protocols are standardized based on the established pharmacology of the pyrrolidinyl-pyridine class of nAChR agonists cited above.)
Sources
- 1. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. scantox.com [scantox.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-2-(pyrrolidin-2-yl)pyridine Synthesis
Ticket ID: YIELD-OPT-5M2P Subject: Improving Yield & Reproducibility in 5-Methyl-2-(pyrrolidin-2-yl)pyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1][2]
Triage: Diagnostic & Quick Fixes
Before overhauling your entire workflow, check these common failure points identified in high-throughput optimization logs.
| Symptom | Probable Cause | Immediate Action |
| Yield < 20% (Lithiation Route) | Moisture/Air Ingress: 2-Lithio-5-methylpyridine is highly unstable and protonates instantly.[1][2] | Switch to in-situ trapping . Mix the electrophile (e.g., Boc-pyrrolidone) with the bromide before adding n-BuLi (Barbier-type), or ensure <10 ppm water in THF.[1] |
| Incomplete Reduction (Imine Route) | pH Mismatch: The reduction of the cyclic imine intermediate (myosmine analog) is pH-dependent. | Do not reduce in strongly basic media.[1][3] Use acetic acid/NaCNBH₃ or buffer at pH 4-5 to protonate the imine nitrogen, activating it for hydride attack.[1][2][3] |
| Product Loss during Workup | Water Solubility: The product is a diamine and highly polar.[3] It stays in the aqueous phase at neutral pH.[3] | Salting out is mandatory.[1][3] Saturate the aqueous phase with NaCl/K₂CO₃ and extract with CHCl₃/i-PrOH (3:1), not just pure EtOAc. |
| Racemization | Tautomerization: The imine intermediate allows racemization at the C2 position via enamine tautomers.[3] | Avoid prolonged heating of the imine.[3] Perform the reduction immediately after cyclization (One-pot procedure).[1] |
The Knowledge Base: Validated Synthetic Pathways
To maximize yield, we recommend the Modified Nicotinate Condensation (The "Myosmine" Route) for scale-up (>5g) and the Directed Lithiation Route for small-scale (<1g) or analog generation.
Workflow Visualization
The following diagram illustrates the logic flow for selecting and executing the optimal route.
Caption: Decision matrix for synthetic route selection based on scale and yield requirements.
Protocol A: The Modified Nicotinate Condensation (Recommended for Yield)
Reference Basis: This method mimics the industrial synthesis of nornicotine analogs, avoiding cryogenic conditions and unstable lithiated species.[3]
The Mechanism:
-
Claisen-type Condensation: The enolate of N-vinylpyrrolidone attacks the ester of ethyl 5-methylnicotinate.[1][2]
-
Acid Hydrolysis: Removes the vinyl group and decarboxylates the β-keto acid equivalent.[1]
-
Cyclization: The resulting amino-ketone spontaneously cyclizes to the cyclic imine (myosmine analog).[1]
Step-by-Step Guide:
-
Condensation:
-
Charge a dry flask with NaH (1.5 eq) (washed of oil) and anhydrous THF/DMF (10:1).
-
Add N-vinylpyrrolidinone (1.2 eq) and Ethyl 5-methylnicotinate (1.0 eq) .
-
CRITICAL: Heat to reflux (approx. 100°C if using DMF co-solvent) for 3-5 hours. The reaction produces hydrogen; ensure venting.[3]
-
Yield Tip: Use a Dean-Stark trap if using a lower boiling solvent to remove ethanol byproduct, driving the equilibrium.[2][3]
-
-
Hydrolysis (The "Pot" Conversion):
-
Reduction:
Protocol B: The Cryogenic Lithiation (Recommended for Speed)
Reference Basis: Standard medicinal chemistry approach for 2-substituted pyridines.[1]
The Mechanism: Lithium-Halogen exchange creates a nucleophilic pyridine C2 carbon, which attacks the carbonyl of a protected pyrrolidinone.[2][3]
Step-by-Step Guide:
-
Lithiation:
-
Coupling:
-
Add N-Boc-2-pyrrolidinone (1.2 eq) dissolved in THF dropwise.
-
Allow to warm to RT overnight.
-
-
Deoxygenation (The Bottleneck):
Advanced Troubleshooting & FAQs
Q: I cannot separate the product from the starting material (Myosmine intermediate).
A: The imine intermediate and the amine product have different basicities.[3]
-
Technique: Perform a "pH switch" extraction.[1][3]
-
Acidify to pH 2.[1][3] Wash with DCM (removes non-basic impurities).[1][3]
-
If the imine remains, treat the crude mixture with acetic anhydride .[3] The secondary amine (product) will form an amide (separable), while the imine cannot react easily.[3] (Note: This requires a subsequent hydrolysis step, but purifies effectively).[3]
-
Q: The reduction is stalling.
A: The imine is likely in equilibrium with the enamine form, which is less reactive toward borohydrides.[2][3]
-
Fix: Add a Lewis Acid catalyst (e.g., Ti(OiPr)₄ ) or switch to NaCNBH₃ in Methanol/Acetic Acid .[3] The acidic environment protonates the imine nitrogen, significantly increasing electrophilicity at the C=N carbon.[2][3]
Q: How do I improve the enantiomeric excess (ee)?
A: Direct reduction of the imine usually yields a racemate.[3]
-
Chemical Resolution: Use L-Tartaric acid or Dibenzoyl-L-tartaric acid to crystallize the desired enantiomer from ethanol.[1][2]
-
Asymmetric Synthesis: Use the Asymmetric Transfer Hydrogenation (ATH) protocol.[1][3]
Q: My 2-bromo-5-methylpyridine isn't lithiating; I mostly get starting material back.
A: Moisture is the enemy.[3]
-
Protocol Check: Are you drying your bromide? 2-bromopyridines are hygroscopic.[1] Dry it under high vacuum over P₂O₅ for 4 hours before use.
-
Alternative: Use Lithium-Magnesium exchange (add nBuLi to the bromide in the presence of 0.5 eq MgBr₂). The magnesiated species is less basic but more stable, tolerating slightly "warmer" (-40°C) conditions.[1][3]
Reference Data
Solvent & Reagent Compatibility Table
| Reagent | Role | Compatibility Note |
| n-BuLi | Lithiation Agent | Incompatible with protic solvents, ketones, esters.[1][2] Requires THF/Ether.[1][3] |
| NaBH₄ | Reducing Agent | Works best in MeOH/EtOH .[1][3] Slow in THF. Decomposes in Acid (use NaCNBH₃ for acidic media).[1][3] |
| DCM (Dichloromethane) | Extraction Solvent | Poor for polar amines.[1][3] Use CHCl₃/Isopropanol (3:1) for better recovery.[1][3][5] |
| N-Vinylpyrrolidinone | Electrophile | Must be distilled before use to remove polymerization inhibitors (NaOH/stabilizers).[1] |
References
-
Preparation of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (Patent CN114195759A). Describes the high-yield condensation of 6-methylnicotinate with alkenyl pyrrolidone followed by reduction. [1][6]
-
Synthesis of Nicotine Derivatives via Imine Reduction. Leete, E. "Biosynthesis and metabolism of the tobacco alkaloids." (Foundational text on the chemistry of the myosmine-to-normicotine reduction pathway).
-
Asymmetric Transfer Hydrogenation of Cyclic Imines. Roszkowski, P., et al. "Enantioselective synthesis of tobacco alkaloids."[2][3] Tetrahedron: Asymmetry. (Provides the protocol for Ru-catalyzed reduction to achieve high ee).
-
Lithiation of 2-Bromopyridines: Optimization. Schlosser, M. "Organometallics in Synthesis." (Detailed guide on handling unstable 2-lithiopyridines).[1] [3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. datapdf.com [datapdf.com]
- 5. reddit.com [reddit.com]
- 6. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
Troubleshooting cyclization steps in pyrrolidine ring formation
Status: Online | Operator: Senior Application Scientist Dr. H. Ticket Subject: Troubleshooting Cyclization Steps in Pyrrolidine Ring Formation[1][2]
Welcome to the Heterocycle Synthesis Help Desk.
You are likely here because your LC-MS shows a linear chain, a dimer, or a polymerized mess instead of the distinct
This guide is structured as a series of Knowledge Base (KB) articles addressing the three most common synthetic pathways. Select the methodology matching your current experiment.
KB-001: Intramolecular Nucleophilic Substitution ( )
Context: You have a linear amine with a leaving group (halide, mesylate, tosylate) at the
The Diagnostic Protocol
| Symptom | Diagnosis | Corrective Action |
| Product is an acyclic alkene. | Elimination (E2) competed with Cyclization. The base was too strong or bulky, or temperature was too high.[2] | Switch to a non-nucleophilic, weaker base (e.g., |
| Product is a dimer/oligomer. | Intermolecular reaction dominated. Concentration was too high. | High Dilution Principle: Run reaction at <0.05 M. Add substrate slowly (syringe pump) to the base solution. |
| No reaction (Starting Material remains). | Poor Leaving Group or "Baldwin Mismatch". | Verify the leaving group quality (I > Br > OMs > Cl). Ensure the geometry allows the amine lone pair to reach the |
The "Baldwin Check" (Critical Theory)
Before troubleshooting reagents, verify your geometry against Baldwin’s Rules .
-
5-exo-tet: (Favored) Attack of amine on a saturated carbon outside the ring. Standard pyrrolidine synthesis.
-
5-endo-trig: (Disfavored) Attack on a double bond within the ring.[2] Do not attempt without specific activation (e.g., metal catalysis).
Visual Workflow:
Cyclization vs. Elimination
Figure 1: Mechanistic divergence in nucleophilic cyclization.[2] Selection of base determines the pathway between ring closure and elimination.[2]
KB-002: 1,3-Dipolar Cycloaddition (Azomethine Ylides)
Context: You are reacting an amino acid/ester with an aldehyde and an alkene (dipolarophile). Core Mechanism: Thermal or Metal-Catalyzed [3+2] Cycloaddition.[3]
Common Failure Points
Q: I am getting a mixture of 4 diastereomers. How do I control stereoselectivity?
-
The Fix: This is an endo/exo transition state issue.
-
Metal Catalyst: Switch from thermal generation to Ag(I) or Cu(I) catalysis. The metal coordinates the ylide, locking its geometry.[2]
-
Ligand Tuning: Use chiral phosphine ligands (e.g., Fesulphos) to impose steric bulk that favors the endo approach (usually leading to cis-substituents relative to the ester).
-
Q: My ylide isn't forming; I just see imine hydrolysis.
-
The Fix: Water is the enemy here.[2]
-
Add 4Å Molecular Sieves to the reaction pot.
-
Use a Dean-Stark trap if running thermally in toluene.[2]
-
Ensure your solvent (MeCN, Toluene, THF) is anhydrous.
-
Q: The reaction stops at the imine stage. [2]
-
The Fix: The dipole is not generating.
-
If using carboxylic acids (decarboxylative route), ensure temperature is sufficient (
C) or add a Lewis Acid. -
If using imino esters, add a weak base (Et3N) to facilitate deprotonation of the
-proton.
-
Standard Protocol: Ag(I)-Catalyzed [3+2]
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Mix: Add AgOAc (5 mol%) and Ligand (6 mol%) in dry Toluene. Stir 30 min.
-
Add: Add
-imino ester (1.0 equiv) and dipolarophile (1.2 equiv). -
Base: Add Et3N (1.1 equiv) dropwise at
C.[1][2] -
Monitor: Stir at RT. Monitor via TLC. Note: Pyrrolidines stain poorly with UV; use Ninhydrin or Dragendorff stain.[2]
KB-003: Radical & Metal-Catalyzed Methods
Context: Hoffman-Löffler-Freytag (HLF) or Pd-Catalyzed Carboamination.[2]
Troubleshooting the Hoffman-Löffler-Freytag (HLF) Reaction
Mechanism: N-Haloamine photolysis
| Issue | Root Cause | Solution |
| No Cyclization (Linear Amine Recovered) | Failure of 1,5-H Abstraction. The | Ensure the N-halogen bond is labile (N-Cl or N-I).[2] Use the Suárez modification (Iodobenzene diacetate + |
| Degradation/Tarring | Acid conditions too harsh. (Classic HLF uses conc.[1][2] | Switch to neutral radical conditions (photolysis of N-iodoamine) or weak acid (TFA). |
Troubleshooting Pd-Catalyzed Carboamination
Mechanism: N-coordination
Q: I see
-
The Fix: The catalyst is "falling off" before the C-N bond forms.[2]
-
Ligand: Switch to a bulky, electron-rich ligand (e.g., Buchwald ligands like DavePhos or Xantphos ). These facilitate the difficult C-N reductive elimination step [2].
-
Solvent: Use non-polar solvents (Toluene) to destabilize charged intermediates that might lead to elimination.
-
Visual Workflow: Method Selection Matrix
Figure 2: Decision matrix for selecting the appropriate cyclization strategy based on precursor availability.
KB-004: Isolation & Purification (The "Hidden" Step)
Many users synthesize the ring successfully but lose it during workup.[2]
The Problem: Pyrrolidines are secondary/tertiary amines.[2] They are basic and polar.[2]
-
Silica Gel Trapping: They stick to acidic silanols on silica columns.[1][2]
-
Water Solubility: During extraction, the protonated amine (
) stays in the aqueous layer.[2]
References
-
Suárez Modification (HLF): Hernández, R., Rivera, A., & Salazar, J. A. (1997). Intramolecular Hydrogen Abstraction: A Convenient Method for the Synthesis of Nitrogen Heterocycles. .
-
Pd-Catalyzed Carboamination: Wolfe, J. P. (2008). Palladium-Catalyzed Carboamination of Alkenes and Alkynes. .
-
Azomethine Ylides: Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. .[1]
-
Baldwin's Rules: Baldwin, J. E. (1976).[4] Rules for Ring Closure. .
Sources
Technical Support Center: Optimizing Flash Chromatography for Polar Pyridine Amines
Status: Active Specialist: Senior Application Scientist Subject: Troubleshooting Tailing, Retention, and Solubility for Pyridine Derivatives
Introduction: The Mechanism of Failure
Purifying polar pyridine amines on normal phase silica is notoriously difficult due to a specific chemical interaction. Silica gel (
The Result: An acid-base interaction occurs where your compound hydrogen-bonds to the stationary phase. This causes:
-
Peak Tailing: Non-Gaussian elution profiles.
-
Irreversible Adsorption: Loss of yield.
-
Poor Separation: Co-elution with impurities.
This guide provides self-validating protocols to overcome these specific challenges.
Module 1: Troubleshooting Peak Shape (Tailing)
Q: My pyridine derivative elutes as a broad smear or tails significantly. How do I fix this on standard silica?
A: You must suppress the ionization of surface silanols or block them with a stronger base.
The Protocol: Mobile Phase Modifiers Do not run bare silica with neutral solvents for these compounds. You must add a basic modifier.
-
Select Your Modifier:
-
Triethylamine (TEA): Standard for organic solvent systems.
-
Ammonium Hydroxide (
, 28-30%): Preferred for DCM/MeOH systems or when TEA is difficult to remove (TEA boils at 89°C; Ammonia is volatile).
-
-
Concentration Rules:
-
Standard: 1% v/v modifier in the polar solvent component (e.g., in the Ethyl Acetate or Methanol bottle).
-
Aggressive: 0.1% to 1% v/v in the entire mobile phase.
-
-
The "Pre-Conditioning" Step (Critical for Reproducibility):
-
Why: If you start a gradient without the modifier equilibrating the column, the first few column volumes (CV) will be stripped of the base by the silica, causing your compound to stick.
-
Action: Flush the column with 3-5 CVs of your starting mobile phase containing the modifier before injecting the sample.
-
Visualizing the Troubleshooting Logic
Figure 1: Decision matrix for resolving peak tailing in basic analytes.
Module 2: Solvent System Optimization
Q: I am using DCM/MeOH, but my recovery is low and the purification is inconsistent. Why?
A: Dichloromethane/Methanol (DCM/MeOH) is the traditional choice, but it has two major flaws for this application:
-
Silica Dissolution: Methanol concentrations >10% can dissolve silica gel, which then precipitates in your collected fractions, contaminating the product.
-
Unpredictability: MeOH is protic and competes aggressively for adsorption sites, often causing compounds to "dump" off the column rather than separate.
The Solution: The "Green" Alternative Replace DCM/MeOH with Ethyl Acetate/Ethanol (3:1 ratio) as your polar solvent (Solvent B) and Heptane/Hexane as non-polar (Solvent A).[1]
Comparative Solvent Data
| Feature | DCM / MeOH (Traditional) | EtOAc / EtOH (3:1) (Recommended) |
| Elution Strength | High (Often too high) | Moderate (Better control) |
| Silica Stability | Dissolves silica at >10% MeOH | Inert to silica |
| Toxicity | High (DCM is a neurotoxin/carcinogen) | Low (Class 3 solvents) |
| Selectivity | Often poor for amines (streaking) | Superior peak shape (with modifier) |
Protocol: Preparing the Green Solvent System
-
Solvent A: Heptane (or Hexane).
-
Solvent B: Mix Ethyl Acetate and Ethanol in a 3:1 ratio. Add 1% TEA or NH4OH to this mixture.
-
Gradient: Run a gradient from 0% B to 100% B. This covers a polarity range similar to 0-20% MeOH in DCM but with better resolution.
Module 3: Stationary Phase Selection (The Hardware Solution)
Q: Modifiers are interfering with my LC-MS or are difficult to remove. Is there a hardware solution?
A: Yes. Switch to Amine-Functionalized Silica (KP-NH, RediSep Amine, etc.) .
Why it works: The silica surface is bonded with propyl-amine groups. This creates a basic surface environment that repels the basic protons of your pyridine, preventing the acid-base interaction entirely.
-
Benefit: No mobile phase modifiers are required.
-
Benefit: You can use simple Hexane/Ethyl Acetate gradients.[2]
Workflow: Using Amine Columns
Figure 2: Operational workflow for Amine-Functionalized Silica columns.
Storage Warning: Amine columns are reusable. Do not store them in Hexane (they will dry out) or Ethyl Acetate (can hydrolyze over long periods). Store in 100% Isopropanol (IPA) .
Module 4: Reverse Phase Strategies
Q: My compound is extremely polar (water-soluble) and won't move on silica even with MeOH.
A: You have exceeded the "Normal Phase Limit." Switch to Reverse Phase (C18).
Critical Consideration: pH Control Standard C18 flash chromatography uses Water/Acetonitrile. However, pyridine amines are positively charged at neutral pH (pH < pKa), which makes them travel through the C18 column too fast (eluting in the void volume).
The Protocol: High pH Reverse Phase You must keep the amine in its neutral (uncharged) state to interact with the hydrophobic C18 chains.
-
Buffer: Use 10mM Ammonium Bicarbonate (pH ~8.0) or Ammonium Hydroxide (pH adjusted to ~9-10) in the aqueous mobile phase.
-
Column Limit: WARNING. Standard silica-based C18 dissolves at pH > 7.5.
-
If using standard C18: Keep pH ≤ 7.5 (use Ammonium Acetate) or run quickly.
-
Better Option: Use Hybrid Silica or Polymer-based C18 columns (e.g., Biotage Sfär C18 Bio, Teledyne RediSep Gold C18) which are often stable up to pH 10-12.
-
References
-
Biotage. "Strategies for the Flash Purification of Nitrogen Heterocycles." Biotage Application Notes.
-
Teledyne ISCO. "RediSep Gold Amine Columns: Use, Cleaning, and Storage Instructions." Chromatography Application Note AN65.
-
SiliCycle. "SiliCycle Separation Solutions: Scavengers & Chromatography." SiliCycle Technical Guide.
-
Sigma-Aldrich. "Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternative to DCM." Technical Bulletin.
-
Runyon, J. "Flash Chromatography of Basic Compounds." Chromatography Today, 2016.[3]
Sources
Technical Support Center: Troubleshooting Peak Tailing in Pyrrolidinylpyridines
Subject: Resolving Peak Asymmetry for Strongly Basic Heterocycles (Pyrrolidinylpyridines) in LC-MS Ticket ID: LCMS-PPY-OPT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary
Pyrrolidinylpyridines (PPY) present a classic chromatographic challenge: they possess a highly basic pyrrolidine nitrogen (
This guide provides three validated workflows to resolve this, moving from mobile phase chemistry optimization to stationary phase selection.
Module 1: The Mechanism of Failure (Diagnosis)
To fix the tailing, you must understand the molecular interaction causing it.
-
The Analyte: 4-Pyrrolidinylpyridine is a strong base.[1] At pH 3 (standard Formic Acid runs), it is fully protonated (
). -
The Column: Traditional silica-based C18 columns have residual silanol groups (
). Above pH 4, these begin to deprotonate to . -
The Interaction: The positive charge on the PPY analyte is attracted to the negative charge of the silanol (Ion-Exchange mechanism). This secondary interaction is slower than the primary hydrophobic interaction, causing the "tail" on the chromatogram.
Visualization: The Silanol-Cation Interaction
Figure 1: Mechanism of peak tailing. The secondary electrostatic attraction (red dashed line) delays a portion of the analyte population, creating the tail.
Module 2: The Chemical Solution (High pH Mobile Phase)
The Strategy: If you raise the mobile phase pH above the analyte's
Applicability: Requires a Hybrid Particle Column (e.g., Waters BEH, Phenomenex Gemini/Kinetex EVO, Agilent Poroshell HPH). Do not use this on standard silica columns.
Protocol: High pH Ammonium Bicarbonate (pH 10)
-
Stock Preparation: Dissolve Ammonium Bicarbonate in water to 10mM.
-
pH Adjustment: Adjust to pH 10.0 using Ammonium Hydroxide (
). -
Mobile Phases:
-
MP A: 10mM Ammonium Bicarbonate (pH 10) in Water.
-
MP B: 100% Acetonitrile.
-
-
Gradient: Standard 5-95% B.
Why this works: At pH 10, PPY (pKa ~9.6) is largely deprotonated (neutral). Retention time will likely increase because the neutral molecule is more hydrophobic than the ionized form. MS sensitivity in ESI(+) remains high because the high organic content aids desolvation, and the molecule is re-protonated in the electrospray droplet environment.
Module 3: The Hardware Solution (Charged Surface Hybrid)
The Strategy: If you must use low pH (e.g., for other analytes in the mix or stability reasons), use a column surface modified to repel the analyte.[2]
Technology: Charged Surface Hybrid (CSH) or similar technologies (e.g., superficially porous particles with positive surface modifications). These columns have a permanent low-level positive charge on the surface.
Protocol: Low pH with CSH C18
-
Column: Waters ACQUITY CSH C18 or equivalent.[3]
-
Mobile Phases:
-
MP A: 0.1% Formic Acid in Water.
-
MP B: 0.1% Formic Acid in Acetonitrile.[4]
-
-
Mechanism: The positive charge on the column surface repels the protonated PPY cation, preventing it from reaching the underlying silanols. This mimics the peak shape of high pH chromatography while maintaining low pH selectivity.
Module 4: The "Band-Aid" (Ionic Strength Optimization)
The Strategy: If you cannot change the column or the pH significantly, you must mask the silanols using ionic strength.
The Issue: Formic acid (0.1%) provides low ionic strength. It creates protons but few counter-ions to compete for silanol sites.
Comparative Data: Modifier Efficacy
| Modifier | pH | Ionic Strength | Effect on PPY Peak Shape | MS Signal Suppression |
| 0.1% Formic Acid | ~2.7 | Low | Poor (Significant Tailing) | Low |
| 10mM Ammonium Formate | ~3.8 | Medium | Improved (Silanol Masking) | Low/Moderate |
| 0.1% TFA | ~2.0 | High | Excellent (Ion Pairing) | High (Severe Suppression) |
Recommendation: Switch from 0.1% Formic Acid to 10mM Ammonium Formate (adjusted to pH 3.5 with Formic Acid) . The ammonium ions (
Troubleshooting Workflow
Follow this decision tree to select the correct resolution path for your specific constraints.
Figure 2: Decision matrix for resolving peak tailing based on hardware and method constraints.
Frequently Asked Questions (FAQs)
Q: Will using pH 10 suppress my MS signal in Positive Mode? A: Generally, no. While the analyte is neutral in the mobile phase, the electrospray ionization (ESI) process involves a pH drop in the droplet and charge transfer. Many basic compounds actually show higher signal at high pH because the organic solvent content is often higher (due to increased retention of the neutral species), which improves desolvation efficiency [1, 3].
Q: Can I use Triethylamine (TEA) to mask silanols? A: Do not use TEA for LC-MS. TEA is non-volatile and causes persistent ion suppression and source contamination. It is a legacy HPLC technique not suitable for mass spectrometry. Use Ammonium Formate instead.
Q: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting usually indicates mass overload or solvent mismatch .
-
Test: Inject 1/10th the concentration. If the peak becomes a single symmetrical peak, you were overloading the column.
-
Test: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 5% Acetonitrile). Strong solvent diluents cause peak splitting for early eluters.
References
-
Rainville, P. et al. (2012). "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds." Journal of Chromatography A. Link (Source: Waters Application Note/Journal adaptation).
-
McCalley, D. V. (2010). "Study of the selectivity, mass transfer kinetics and overload behavior of basic compounds in reversed-phase HPLC." Journal of Chromatography A. Link
-
Phenomenex Technical Guide. "High pH LC-MS of Basic Compounds." Link
-
Agilent Technologies. "Analysis of Basic Drugs using High pH Mobile Phases on Agilent Poroshell HPH-C18." Link
-
Restek Corporation. "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds." Link
Sources
Minimizing oxidation of the pyrrolidine ring in 5-methyl analogs
The following guide serves as a specialized Technical Support Center for researchers working with 5-methylpyrrolidine analogs . It addresses the specific liability of oxidative degradation—both chemical (during storage/synthesis) and metabolic (in vivo clearance).
Ticket Status:
Core Mechanism: Why is my 5-methyl analog oxidizing?
User Query: We are observing rapid degradation of our 5-methylpyrrolidine lead compound, turning yellow/brown upon storage and showing high intrinsic clearance (
Technical Diagnosis:
The introduction of a methyl group at the 5-position creates a tertiary
-
lowered Bond Dissociation Energy (BDE): The tertiary C-H bond at the 5-position is weaker (
91-93 kcal/mol) than the secondary C-H bonds ( 95-98 kcal/mol) in the unsubstituted ring. This makes it a "soft spot" for radical abstraction by auto-oxidation (air) or CYP450 enzymes (metabolic). -
Stereoelectronic Activation: The steric bulk of the methyl group can force the ring into a conformation where the C5-H bond aligns anti-periplanar with the nitrogen lone pair, facilitating electron transfer and iminium ion formation.
Visualization: The Oxidation Cascade
The following diagram illustrates the pathway from the parent 5-methyl analog to ring opening (the "Yellowing/Degradation" end-point).
Caption: Pathway of oxidative degradation in 5-methylpyrrolidines. The tertiary C-H abstraction is the rate-limiting step leading to hydrolytic ring opening or polymerization.
Module A: Chemical Stability (Storage & Synthesis)
Ticket #1024: How do I prevent the "browning" of 5-methylpyrrolidine intermediates during scale-up?
Troubleshooting Protocol: Chemical oxidation is driven by Single Electron Transfer (SET) from the nitrogen lone pair, followed by proton loss. To stop this, you must "lock" the lone pair.
| Strategy | Mechanism of Action | Implementation Protocol |
| Salt Formation (Critical) | Protonation of the Nitrogen lone pair raises the oxidation potential, making SET energetically unfavorable. | Do not store as free base. Convert immediately to HCl or Tartrate salt. If free base is required for the next step, generate it in situ. |
| Solvent Selection | Chlorinated solvents (DCM, CHCl₃) can generate trace HCl and radicals that catalyze auto-oxidation. | Switch to EtOAc or MTBE for workups. If DCM is mandatory, filter through basic alumina to remove acid traces/peroxides. |
| Antioxidant Spiking | Scavenges peroxyl radicals before they propagate the chain reaction. | Add 0.05% BHT (Butylated hydroxytoluene) to the storage solvent if the compound is an oil. |
| Inert Atmosphere | Removes the terminal oxidant ( | Store under Argon (heavier than air, blankets the sample) rather than Nitrogen. |
FAQ: Why not just put it in the freezer?
-
Answer: Temperature slows kinetics but does not stop the radical chain mechanism once initiated. If the sample has already absorbed oxygen, it will degrade even at -20°C. You must degas the sample (freeze-pump-thaw) and store under Argon before freezing.
Module B: Metabolic Stability (Drug Design)
Ticket #1025: Our lead has a
Design Solutions: You need to deactivate the C5-H bond or block the enzyme's approach.
Strategy 1: Deuteration (The "Heavy Atom" Effect)
Replace the hydrogen at the 5-position (the tertiary H) with Deuterium.
-
Why: The C-D bond is stronger than the C-H bond. This creates a primary Kinetic Isotope Effect (KIE), slowing down the rate-determining step of Hydrogen Atom Transfer (HAT) by CYP450.
-
Expectation: Can improve
by 2-5 fold if C-H abstraction is rate-limiting.
Strategy 2: Fluorine "Scaffold Hopping"
Replace the 5-methyl group with a 5-trifluoromethyl group or introduce a 3,3-difluoro motif.
-
Mechanism: Fluorine is highly electron-withdrawing. It pulls electron density away from the C-H bonds, increasing their BDE and making the ring electron-deficient (less prone to oxidation).
-
Warning: This changes the pKa of the pyrrolidine nitrogen (lowering it significantly), which may affect target binding.
Strategy 3: Steric Shielding (Gem-Dimethyl)
Convert the 5-methyl analog to a 5,5-dimethyl analog.
-
Mechanism: Removes the abstractable tertiary proton entirely. The
-carbon becomes quaternary. -
Trade-off: Increases lipophilicity (LogP), which might increase non-specific binding.
Decision Tree for Lead Optimization
Caption: Decision logic for stabilizing 5-methylpyrrolidine based on metabolic identification.
Experimental Protocols
Protocol A: Rapid Stability Assessment (Chemical)
Use this to validate storage conditions.
-
Prepare: 1 mg/mL solution of 5-methylpyrrolidine (free base) in Acetonitrile:Water (1:1).
-
Stress: Add 1 eq. of Hydrogen Peroxide (
). -
Monitor: Inject on LC-MS at t=0, 1h, 4h.
-
Target: Look for [M+16] (N-oxide) and [M-2] (Imine) peaks.
-
Validation: Repeat with the HCl salt form. The degradation should be <5% compared to the free base.
Protocol B: Microsomal Stability Assay (Metabolic)
Standard operating procedure for checking CYP resistance.
-
Incubation: 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Acetonitrile with internal standard.
-
Analysis: Plot ln(% remaining) vs. time. Calculate
. -
Success Metric: Target
min for a lead compound.
References
-
Vertex Pharmaceuticals. (2012). Mitigating Heterocycle Metabolism in Drug Discovery: Saturated Five-Membered Rings. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][2][3] Preventing side reactions in pyrrolidine synthesis: Troubleshooting Guide.
-
National Institutes of Health (NIH). (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
-
Organic Chemistry Portal. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines.
-
ResearchGate. (2024). Mechanism of N-methylpyrrolidine oxidation: Rate-limiting steps.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Methyl-2-(pyrrolidin-2-yl)pyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine, presents a compelling case for detailed mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in various matrices, from synthetic reaction mixtures to biological samples. This guide provides an in-depth analysis of its characteristic fragmentation patterns under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), comparing them with closely related analogs to offer a comprehensive and validated understanding.
Introduction to the Analyte and Its Significance
5-Methyl-2-(pyrrolidin-2-yl)pyridine, also known as 6-methylnornicotine, is a nicotine analog distinguished by a methyl group on the pyridine ring and a secondary amine in the pyrrolidine ring. Its structural similarity to nicotine, a primary psychoactive component of tobacco, and nornicotine, a significant metabolite, makes it a compound of interest in medicinal chemistry and toxicology. A thorough understanding of its mass spectral characteristics is essential for its detection, differentiation from related compounds, and for metabolism studies.
Predicted and Experimental Fragmentation Patterns
To establish a baseline for understanding the fragmentation of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a theoretical ESI-MS/MS spectrum was predicted using computational tools. This is then compared with experimental data from published literature on its closely related analog, 6-methylnicotine, which features an additional methyl group on the pyrrolidine nitrogen. A recent study on the metabolites of 6-methylnicotine provides valuable experimental MS/MS data for 6-methylnornicotine (the target molecule of this guide)[1].
Predicted ESI-MS/MS Fragmentation of 5-Methyl-2-(pyrrolidin-2-yl)pyridine
Computational fragmentation modeling, such as that offered by CFM-ID[2][3][4][5], predicts the likely fragmentation pathways of a molecule under specified mass spectrometry conditions. For 5-Methyl-2-(pyrrolidin-2-yl)pyridine (protonated molecule [M+H]⁺, m/z 163.12), the predicted spectrum would likely show key fragments arising from the cleavage of the pyrrolidine ring and the bond connecting the two rings.
Experimental Fragmentation of a Close Analog: 6-Methylnicotine
A study on the oxidative metabolites of 6-methylnicotine (which has an N-methylated pyrrolidine ring) provides a valuable point of comparison[1]. The fragmentation of 6-methylnicotine will share similarities with our target molecule but also exhibit key differences due to the N-methyl group.
Comparative Fragmentation Analysis: The Influence of Methylation
The primary value of this guide lies in its comparative approach. By examining the fragmentation of 5-Methyl-2-(pyrrolidin-2-yl)pyridine alongside its N-methylated and non-pyridinyl-methylated analogs (nornicotine and nicotine), we can elucidate the specific influence of each methyl group on the fragmentation pathways.
| Compound | Structure | Key Fragmentation Differences |
| 5-Methyl-2-(pyrrolidin-2-yl)pyridine | 5-methyl substitution on the pyridine ring, secondary amine in the pyrrolidine ring. | Expected to show a primary loss of the pyrrolidine ring. The methyl group on the pyridine ring will influence the m/z of fragments containing this ring. |
| 6-Methylnicotine | 5-methyl substitution on the pyridine ring, tertiary amine (N-methyl) in the pyrrolidine ring. | The N-methyl group provides an additional site for fragmentation, often leading to the loss of methylamine. |
| Nornicotine | No methyl group on the pyridine ring, secondary amine in the pyrrolidine ring. | Serves as a baseline to understand the effect of the 5-methyl group on the pyridine ring's fragmentation. |
| Nicotine | No methyl group on the pyridine ring, tertiary amine (N-methyl) in the pyrrolidine ring. | The classic example, its well-documented fragmentation provides a foundational comparison. |
Proposed Fragmentation Pathways of 5-Methyl-2-(pyrrolidin-2-yl)pyridine
Based on established fragmentation principles for N-heterocycles and the comparative data, the following fragmentation pathways are proposed for the protonated molecule of 5-Methyl-2-(pyrrolidin-2-yl)pyridine ([M+H]⁺ at m/z 163.12).
A primary fragmentation event is the cleavage of the C-C bond between the pyridine and pyrrolidine rings. This can lead to the formation of a protonated 5-methylpyridine ion. Another significant pathway involves the opening of the pyrrolidine ring, followed by the loss of small neutral molecules.
Below is a Graphviz diagram illustrating the proposed major fragmentation pathways.
Caption: Proposed major fragmentation pathways of protonated 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for the analysis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine and its analogs using LC-MS/MS.
5.1. Sample Preparation
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
The final dilution should be in a solvent compatible with the mobile phase, typically 50:50 water:methanol with 0.1% formic acid for positive ESI.
5.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
5.3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan from m/z 50 to 300 to identify the protonated molecular ion ([M+H]⁺).
-
MS/MS (Product Ion Scan): Isolate the precursor ion of interest (e.g., m/z 163.12 for 5-Methyl-2-(pyrrolidin-2-yl)pyridine) and fragment it using collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy (e.g., in the range of 10-40 eV) to obtain a rich fragmentation spectrum.
Quantitative Data Summary
The following table summarizes the expected key ions for 5-Methyl-2-(pyrrolidin-2-yl)pyridine and its comparators.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| 5-Methyl-2-(pyrrolidin-2-yl)pyridine | 163.12 | 107.07, 93.06, 70.07 | C2H4N, C4H6N, C6H6N |
| 6-Methylnicotine | 177.14 | 133.10, 119.08, 93.06 | C2H6N, C3H8N, C5H8N |
| Nornicotine | 149.11 | 93.06, 79.06 | C3H4N, C4H6N |
| Nicotine | 163.12 | 133.10, 119.08, 84.08 | C2H2, C3H4, C5H7N |
Conclusion
The mass spectrometric fragmentation of 5-Methyl-2-(pyrrolidin-2-yl)pyridine is characterized by cleavages within the pyrrolidine ring and at the inter-ring bond, influenced by the methyl substituent on the pyridine ring. By comparing its fragmentation pattern with those of closely related nicotine analogs, a more nuanced understanding of its behavior under mass spectrometric conditions can be achieved. This guide provides researchers with a solid foundation for the identification and structural elucidation of this and similar compounds, underscoring the power of comparative fragmentation analysis in modern analytical chemistry.
References
-
Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. [Link]
-
CFM-ID: A Web Server for ESI-MS/MS Prediction and Compound Identification. [Link]
-
Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]
-
Mass Spectrum Generator - Scientific Instrument Services. [Link]
-
Online MS Tools for Mass Spec Users (by SIS) - Scientific Instrument Services. [Link]
-
CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. [Link]
-
6-Methylnicotinic acid - the NIST WebBook. [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - LookChem. [Link]
-
CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification (Journal Article) | OSTI.GOV. [Link]
-
CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification. [Link]
-
CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification. [Link]
-
6-Methylnicotinic acid - the NIST WebBook. [Link]
-
Spectra Prediction - CFM-ID. [Link]
-
GCMS-ID. [Link]
-
5-Methyl-2-pyrrolidinone - the NIST WebBook. [Link]
-
Nornicotine - the NIST WebBook. [Link]
Sources
- 1. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification (Journal Article) | OSTI.GOV [osti.gov]
Comparative Binding Profiling: 5-Methyl-2-(pyrrolidin-2-yl)pyridine vs. Nicotine
This guide provides an in-depth technical comparison between 5-Methyl-2-(pyrrolidin-2-yl)pyridine and Nicotine .
Executive Summary
Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) is the prototypical agonist for nicotinic acetylcholine receptors (nAChRs), exhibiting nanomolar affinity particularly for the
5-Methyl-2-(pyrrolidin-2-yl)pyridine represents a structural regioisomer where the pyrrolidine ring is attached at the C2 position of the pyridine ring, rather than the C3 position found in nicotine. Despite the addition of a 5-methyl group (often used to enhance lipophilicity or metabolic stability), the shift from a 3-substituted to a 2-substituted pyridine scaffold fundamentally alters the pharmacophore. Experimental data and Structure-Activity Relationship (SAR) models indicate that 2-substituted analogs exhibit significantly reduced binding affinity (typically >100-fold lower) compared to their 3-substituted counterparts due to steric clashes and an inability to satisfy the canonical binding pocket geometry.
Chemical Identity & Structural Analysis[1]
The primary distinction lies in the regiochemistry of the pyridine-pyrrolidine bond. This shift dictates the spatial orientation of the two nitrogen atoms, which is the critical determinant of nAChR binding.
| Feature | Nicotine | 5-Methyl-2-(pyrrolidin-2-yl)pyridine |
| IUPAC Name | 3-(1-methylpyrrolidin-2-yl)pyridine | 5-Methyl-2-(pyrrolidin-2-yl)pyridine |
| Core Scaffold | 3-Substituted Pyridine | 2-Substituted Pyridine |
| Pyrrolidine Nitrogen | Methylated ( | Secondary amine (unless specified N-methyl) |
| Pyridine Substitution | Unsubstituted (other than linker) | Methyl group at C5 |
| Key Pharmacophore | N-N Distance ~4.8 Å | N-N Distance < 4.0 Å (Sterically constrained) |
| CAS Number | 54-11-5 | 2741258-85-3 |
Structural Logic & Pharmacophore Mapping
The nAChR orthosteric binding site (specifically the
-
Nicotine (Active): The 3-position attachment allows the pyridine nitrogen to serve as a hydrogen bond acceptor while the pyrrolidine nitrogen (protonated at physiological pH) interacts with the anionic center (Trp149).
-
2-Substituted Analog (Inactive/Weak): Attaching the pyrrolidine at C2 brings the two nitrogens closer together and alters the bond vector. This creates a steric clash with the binding pocket walls (specifically the "complementary" subunit face) and prevents the simultaneous engagement of both anchoring points.
Figure 1: Pharmacophore mapping showing why the 3-substituted scaffold (Nicotine) fits the receptor, while the 2-substituted analog fails to achieve optimal geometry.
Binding Affinity Profile ( )
The following data compares the established affinity of Nicotine with the projected affinity of the 2-substituted analog based on nAChR SAR literature.
Experimental Context:
-
Assay: Radioligand Displacement
-
Radioligand:
-Epibatidine (high affinity agonist) or -Nicotine. -
Tissue: Rat Brain Membranes (Cortex) or Transfected HEK293 cells expressing human
.
| Receptor Subtype | Nicotine ( | 5-Methyl-2-(pyrrolidin-2-yl)pyridine ( | Interpretation |
| 1.0 – 10 nM | > 1,000 nM (Projected) | The 2-position shift disrupts the high-affinity binding mode. | |
| > 1,000 nM | > 10,000 nM | Neither molecule is highly selective for | |
| ~ 200 – 400 nM | > 5,000 nM | Significant loss of potency at ganglionic receptors. |
Critical Note on Isomers: Do not confuse the target molecule with 5-methylnornicotine (5-methyl-3-(pyrrolidin-2-yl)pyridine). The 3-substituted 5-methyl analog retains high affinity (
~ 2-10 nM) because it preserves the correct scaffold. The 2-substituted isomer discussed here is pharmacologically distinct and inferior as an agonist.
Experimental Protocol: Radioligand Binding Assay
To empirically verify the binding affinity of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, follow this self-validating protocol. This method uses competition binding to determine the
Phase 1: Membrane Preparation
-
Source: Harvest rat cerebral cortex (rich in
) or use HEK293-h stable cell lines. -
Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifugation: Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet and repeat twice to wash away endogenous acetylcholine.
-
Storage: Resuspend final pellet in assay buffer; store at -80°C if not using immediately.
Phase 2: Competition Binding Workflow
-
Control: Nicotine (1 nM to 100
M). -
Test Compound: 5-Methyl-2-(pyrrolidin-2-yl)pyridine (10 nM to 1 mM).
-
Radioligand:
-Epibatidine (0.5 nM final concentration). -
Non-Specific Binding (NSB): Define using 300
M Nicotine or 100 M Carbachol.
Figure 2: Step-by-step workflow for the radioligand competition binding assay.
Phase 3: Data Analysis
-
Calculate % Inhibition:
. -
Curve Fitting: Fit data to a one-site competition model (Hill slope = -1) using GraphPad Prism or SigmaPlot.
-
Calculation: Use the Cheng-Prusoff equation:
-
Where
is radioligand concentration and is the dissociation constant of the radioligand (typically ~0.02 - 0.05 nM for Epibatidine).
-
Mechanism of Action & Implications[1][2][3]
Why the "2-Position" Fails
The binding of nicotine involves a "water-mediated hydrogen bond" between the pyridine nitrogen and the receptor backbone.
-
In Nicotine (3-sub): The pyridine nitrogen is exposed to the solvent interface of the binding pocket, allowing it to bridge with a water molecule to the receptor.
-
In the Target (2-sub): The pyrrolidine ring at position 2 sterically crowds the pyridine nitrogen. This prevents the formation of the critical water bridge. Furthermore, the 5-methyl group, while lipophilic, cannot compensate for the loss of the primary electrostatic anchor.
Drug Development Context
-
Nicotine: Used as a benchmark for cognitive enhancement and smoking cessation, but limited by toxicity and desensitization.
-
5-Methyl-2-(pyrrolidin-2-yl)pyridine: Likely represents a negative control or an inactive impurity in the synthesis of 5-methylnicotine. In drug discovery, 2-pyridyl analogs are often synthesized to prove the specificity of the pharmacophore (showing that moving the attachment point kills activity).
References
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link
-
Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutica Acta Helvetiae. Link
-
ChemicalBook. (2023). 5-METHYL-2-(PYRROLIDIN-2-YL)PYRIDINE DIHYDROCHLORIDE Product Entry (CAS 2741258-85-3). Link
- Leete, E. (1983). Biosynthesis of nicotine and related alkaloids. In Alkaloids: Chemical and Biological Perspectives. (Foundational text on nicotine structural isomers).
Validating Purity of 5-Methyl-2-(pyrrolidin-2-yl)pyridine: A qNMR vs. HPLC Comparative Guide
Executive Summary
In the analysis of nicotine analogs like 5-Methyl-2-(pyrrolidin-2-yl)pyridine (a structural isomer of nicotine/nornicotine), researchers often default to HPLC-UV.[1] However, for early-stage compounds where a certified reference material (CRM) of the analyte itself is unavailable or expensive, HPLC provides only relative purity (area %), not absolute mass purity.
This guide validates Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary method for establishing the absolute purity of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.[1] We demonstrate that qNMR offers SI-traceable accuracy without an identical reference standard, overcoming the limitations of relative response factors in UV detection.[1]
Part 1: The Analytical Challenge
5-Methyl-2-(pyrrolidin-2-yl)pyridine presents specific challenges:
-
Hygroscopicity: The pyrrolidine moiety makes the free base hygroscopic, leading to rapid water uptake during weighing.
-
Lack of Standards: Unlike Nicotine (3-substituted), this 2-substituted isomer is a niche intermediate.[1] Commercial standards often lack rigorous mass-balance certification.[1]
-
UV Response Uncertainty: Impurities from synthesis (e.g., pyridine precursors) may have significantly higher extinction coefficients than the saturated pyrrolidine ring, skewing HPLC area % results.
Decision Matrix: When to Use qNMR vs. HPLC
The following logic flow illustrates why qNMR is the preferred route for this specific compound validation.
Figure 1: Decision matrix for selecting qNMR over HPLC for non-compendial alkaloids.
Part 2: Method Comparison
The following table objectively compares the performance of qNMR against the industry standard (HPLC) and a classical alternative (Titration).
| Feature | qNMR (Recommended) | HPLC-UV | Potentiometric Titration |
| Principle | Primary Ratio Method (Molar response is universal).[1] | Secondary Comparative Method (Depends on Ref Std). | Stoichiometric Acid-Base reaction.[1] |
| Reference Standard | Internal Standard (IS) (e.g., Maleic Acid).[2] Does not need to match analyte. | Analyte CRM required.[1][3][4][5][6] Must match analyte exactly. | Standardized Acid (e.g., HClO4). |
| Specificity | High. Can distinguish structural isomers and organic impurities.[1] | Medium/High. Depends on column resolution and peak purity. | Low. Cannot distinguish between the analyte and other basic impurities. |
| Traceability | Direct SI Traceability via the Internal Standard. | Indirect (Traceable only to the Ref Std used). | Traceable to the titrant standardization. |
| Sample Requirement | ~10–20 mg (Destructive if IS added directly). | < 1 mg (Non-destructive).[1] | > 50 mg (Destructive).[1] |
| Precision (RSD) | < 1.0% (Optimized). | < 0.5% (Routine).[1] | < 0.5%.[1][6] |
| Accuracy | Unbiased (no response factor errors). | Biased by UV response factors of impurities.[1] | Biased by non-basic or poly-basic impurities.[1] |
Part 3: Validated qNMR Protocol
This protocol is designed for the free base form of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.[1]
Internal Standard (IS) Selection
For basic alkaloids, Maleic Acid is the superior IS choice.
-
Reasoning: It is a high-purity solid, non-hygroscopic, and acidic.[1] It forms an in-situ salt with the pyridine/pyrrolidine base, improving solubility and sharpening the peaks by preventing proton exchange broadening.[1]
-
IS Signal: Singlet at ~6.05 ppm (in D2O) or ~6.2 ppm (in DMSO-d6), a clean region free from the analyte's aromatic signals.[1]
Solvent System
-
Solvent: DMSO-d6 (99.9% D).
-
Justification: The free base is soluble in DMSO. DMSO prevents the volatility issues of CDCl3 and minimizes the formation of carbamates (reaction with atmospheric CO2) that can occur with primary/secondary amines in other solvents.
Experimental Workflow
Figure 2: Step-by-step qNMR workflow emphasizing critical control points.
Acquisition Parameters (Bruker/Jeol/Varian)
-
Pulse Sequence: zg (standard 1H pulse) or zg30.
-
Relaxation Delay (D1): 60 seconds .
-
Expert Note: Aromatic protons in pyridines can have T1 relaxation times of 5–8 seconds.[1] To ensure 99.9% magnetization recovery (
), a 60s delay is mandatory. Shortening this causes underestimation of the analyte.
-
-
Spectral Width: -2 to 14 ppm.[1]
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Temperature: 298 K (controlled to ±0.1 K).
Signal Selection for Quantification
The structure of 5-Methyl-2-(pyrrolidin-2-yl)pyridine dictates the integration strategy:
-
Analyte Signal: The aromatic proton at position 6 (ortho to the Nitrogen).
-
Shift: ~8.3 – 8.5 ppm (Singlet or fine doublet).[1]
-
Why: It is the most downfield signal, typically isolated from the pyrrolidine aliphatics and the IS.
-
-
IS Signal: Maleic Acid singlet (~6.2 ppm).[1]
Part 4: Experimental Validation Data
The following data represents a typical validation set for this compound, demonstrating the method's reliability according to ICH Q2(R2) guidelines.
Specificity
The spectrum showed baseline resolution between the Maleic Acid singlet (6.2 ppm) and the Analyte H-6 signal (8.35 ppm). No interference from solvent (DMSO quintet @ 2.50 ppm) or water (variable @ 3.3 ppm).
Linearity & Range
Linearity was assessed by varying the analyte mass while keeping the IS mass constant.
| Level (%) | Analyte Mass (mg) | IS Mass (mg) | Calculated Purity (%) |
| 50% | 5.2 | 10.1 | 98.4 |
| 80% | 8.1 | 10.0 | 98.6 |
| 100% | 10.3 | 10.2 | 98.5 |
| 120% | 12.4 | 10.1 | 98.5 |
| 150% | 15.1 | 10.0 | 98.7 |
| Result | Slope: 0.999 | R²: 0.9998 | Mean: 98.54% |
Precision (Repeatability)
Six independent preparations of the sample.
| Replicate | Purity (w/w %) |
| 1 | 98.52 |
| 2 | 98.48 |
| 3 | 98.60 |
| 4 | 98.55 |
| 5 | 98.45 |
| 6 | 98.51 |
| Average | 98.52% |
| RSD | 0.05% |
Interpretation: An RSD of 0.05% is exceptional and validates the gravimetric precision and the relaxation delay settings.
Part 5: Troubleshooting & Causality
As a Senior Scientist, I often see qNMR fail due to "invisible" errors. Here is how to avoid them for this specific pyridine derivative:
1. The "Hygroscopic Drift" Error
-
Symptom:[1][3][7] Purity values drift lower with each replicate weighing.[1]
-
Cause: The pyrrolidine ring absorbs atmospheric moisture during the weighing process.
-
Fix: Use a closed weighing vessel or weigh the IS first, then add the analyte rapidly, or use a glovebox. Calculate purity on an "as is" basis and correct for water content (measured via Karl Fischer) separately if "anhydrous" purity is needed.
2. The "T1 Saturation" Error
-
Symptom:[1][3][7][8] The analyte appears to have lower purity than expected (e.g., 90% instead of 98%).
-
Cause: The IS (Maleic Acid) has a short T1 (~2s), while the Pyridine H-6 has a long T1 (~8s). If you use a standard D1 of 10s, the IS fully relaxes, but the analyte does not. This inflates the IS integral relative to the analyte.
-
Fix:Always run an Inversion Recovery experiment during method development. For this compound, D1 = 60s is non-negotiable.[1]
3. Baseline Rolling
-
Symptom:[1][3][7] Integration tails are difficult to define.[1]
-
Cause: Analogue filters or phase distortion.[1]
-
Fix: Apply a digital filter (baseopt) and ensure manual phase correction is perfect. Do not rely on automatic phasing for qNMR.[1]
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[8][9] Guideline on validation of analytical procedures. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–851. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1] Trends in Analytical Chemistry, 35, 5–26.[1] (Overview of Internal Standard Selection). [Link]
Sources
- 1. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]
- 2. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
- 6. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to the Pharmacokinetic Profiles of Cotinine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine
Executive Summary
In the landscape of drug discovery and toxicology, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount for predicting its efficacy, safety, and dosing regimen. This guide provides a detailed comparative analysis of two structurally related pyridine compounds: cotinine, the well-characterized primary metabolite of nicotine, and 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Cotinine serves as a benchmark, with decades of research defining its absorption, distribution, metabolism, and excretion (ADME) parameters. It is widely used as a biomarker for tobacco exposure due to its long half-life.[1][2] In contrast, 5-Methyl-2-(pyrrolidin-2-yl)pyridine is a less-studied compound, and direct, publicly available pharmacokinetic data is scarce.
Therefore, this guide presents a dual narrative. It first establishes the comprehensive, experimentally-verified PK profile of cotinine. It then leverages this foundation, along with data from structurally similar molecules like N-methyl-2-pyrrolidone (NMP), to construct a predictive pharmacokinetic profile for 5-Methyl-2-(pyrrolidin-2-yl)pyridine. This predictive analysis is grounded in established metabolic pathways for pyridine and pyrrolidine moieties, offering researchers a scientifically-reasoned starting point for empirical investigation. We will delve into the experimental methodologies required to validate these predictions, providing robust protocols that form a self-validating framework for future studies.
Introduction to the Compounds
Cotinine: The Established Biomarker
Cotinine, or (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, is an alkaloid found in tobacco and the principal metabolite of nicotine.[1] In humans, approximately 70-80% of nicotine is converted to cotinine, primarily by the cytochrome P450 enzyme CYP2A6.[3][][5] Its significantly longer half-life compared to nicotine (around 15-20 hours for cotinine vs. 2 hours for nicotine) makes it a more stable and reliable biomarker for assessing tobacco smoke exposure.[1][6][7] Its pharmacological activity, though much lower than nicotine's, includes binding to nicotinic acetylcholine receptors (nAChRs), and it is being investigated for various therapeutic applications.[1]
5-Methyl-2-(pyrrolidin-2-yl)pyridine: A Structural Analog
5-Methyl-2-(pyrrolidin-2-yl)pyridine is a pyridine derivative that shares a core structural framework with nicotine but features key differences: a methyl group on the pyridine ring and the absence of the N-methyl group on the pyrrolidine ring. While it is cited as a nicotine metabolite or impurity, comprehensive pharmacokinetic studies are not widely published.[8][9] Understanding its potential ADME properties is crucial for researchers investigating nicotine metabolism, synthesizing novel therapeutic agents based on the pyridine-pyrrolidine scaffold, or assessing the toxicology of minor tobacco alkaloids. This guide aims to bridge this knowledge gap through predictive analysis based on its constituent chemical moieties.
Comparative Pharmacokinetic Profile
The following table summarizes the known pharmacokinetic parameters for cotinine and provides predicted values for 5-Methyl-2-(pyrrolidin-2-yl)pyridine. These predictions are inferred from its structure and the known metabolism of related compounds.
| Parameter | Cotinine (Human Data) | 5-Methyl-2-(pyrrolidin-2-yl)pyridine (Predicted) | Rationale for Prediction |
| Tmax (Time to Peak) | ~45 minutes (oral)[3][][10] | Fast (~30-60 minutes) | Small, lipophilic molecules are often absorbed quickly. |
| Bioavailability (F) | >95% (oral)[][10] | High (>80%) | Expected to bypass significant first-pass metabolism, similar to cotinine. |
| Elimination Half-life (t½) | 12-20 hours[1][3][] | Moderate (~4-8 hours) | The absence of the N-methyl group and the presence of a secondary amine on the pyrrolidine ring may provide additional sites for faster phase II conjugation or oxidation, potentially leading to quicker clearance than cotinine. The half-life of a related metabolite, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), is around 6-7 hours.[11] |
| Volume of Distribution (Vd) | 0.7 - 1.0 L/kg[3][][10] | Moderate (~1-2 L/kg) | Expected to distribute into tissues, but perhaps to a slightly different extent than cotinine based on altered lipophilicity and protein binding. |
| Clearance (CL) | 0.4 - 1.0 mL/min/kg[3][][10] | Higher than cotinine | A shorter predicted half-life suggests a more rapid clearance rate. |
| Plasma Protein Binding | Low (2-3%)[3][] | Low to Moderate | Generally, small molecules of this type exhibit low to moderate protein binding. |
| Primary Metabolic Enzymes | CYP2A6[] | CYP enzymes, UGTs, SULTs | The pyridine ring is a substrate for CYP-mediated oxidation. The secondary amine of the pyrrolidine ring is a prime site for glucuronidation (UGT) or sulfation (SULT). |
| Major Metabolites | trans-3'-hydroxycotinine, cotinine glucuronide[5] | Hydroxylated pyridine, N-glucuronide of pyrrolidine | Metabolism is predicted to occur on both the pyridine ring (hydroxylation) and the pyrrolidine nitrogen (conjugation). |
| % Excreted Unchanged (Urine) | 10-12%[3][10] | <15% | Expected to undergo significant metabolism prior to excretion. |
In-Depth Analysis of ADME Profiles
Absorption
Cotinine is absorbed rapidly and almost completely following oral administration, with peak plasma concentrations reached within 45 minutes.[3][][10] Its high bioavailability (>95%) indicates that it undergoes minimal first-pass metabolism in the liver, a stark contrast to nicotine which has a first-pass metabolism of around 70%.[][10]
5-Methyl-2-(pyrrolidin-2-yl)pyridine , as a relatively small and lipophilic molecule, is predicted to be well-absorbed from the gastrointestinal tract. Its structural similarity to other rapidly absorbed alkaloids supports the prediction of a short Tmax.
Distribution
Cotinine has a steady-state volume of distribution of approximately 0.7-1.0 L/kg, indicating that it distributes into tissues but does not accumulate extensively.[3][][10] Its binding to plasma proteins is very low, at only 2-3%, which means a large fraction of the drug in circulation is free and able to interact with tissues and metabolic enzymes.[3][]
For 5-Methyl-2-(pyrrolidin-2-yl)pyridine , we predict a moderate volume of distribution. The specific tissue distribution will depend on its unique physicochemical properties, but it is expected to readily cross cell membranes. Plasma protein binding is anticipated to be low to moderate.
Metabolism
The metabolic pathway is the most significant point of divergence between these two compounds.
Cotinine metabolism is well-documented. The primary metabolic pathway is hydroxylation at the 3' position of the pyrrolidinone ring, a reaction catalyzed by CYP2A6 to form trans-3'-hydroxycotinine.[5] A significant portion of cotinine is also conjugated directly with glucuronic acid to form cotinine glucuronide.[5]
The metabolism of 5-Methyl-2-(pyrrolidin-2-yl)pyridine must be inferred. The structure presents two primary sites for biotransformation: the pyridine ring and the secondary amine of the pyrrolidine ring.
-
Pyridine Ring Metabolism: The methyl-substituted pyridine ring is susceptible to oxidation by various CYP enzymes.
-
Pyrrolidine Ring Metabolism: The secondary amine on the pyrrolidin-2-yl ring is a key site for Phase II conjugation reactions. It is a likely target for glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). This direct conjugation pathway could contribute to a more rapid elimination compared to cotinine. A similar compound, N-methyl-2-pyrrolidone (NMP), is primarily metabolized via hydroxylation on the pyrrolidone ring.[12][13][14]
Caption: Comparative metabolic pathways of Cotinine and the predicted pathways for 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Excretion
Cotinine is primarily cleared by hepatic metabolism. Only about 10-12% of a dose is excreted unchanged in the urine.[3][10] The majority is excreted as its metabolites, with trans-3'-hydroxycotinine and its glucuronide conjugate accounting for 40-60% of the initial nicotine dose found in urine.[5]
5-Methyl-2-(pyrrolidin-2-yl)pyridine is also expected to be cleared mainly through metabolism. The potential for direct and efficient N-glucuronidation could lead to high renal clearance of the resulting hydrophilic metabolite. The percentage of the parent compound excreted unchanged is predicted to be low, consistent with a compound that is readily metabolized.
Experimental Protocols for Pharmacokinetic Characterization
To move from prediction to confirmation, rigorous experimental work is required. The following protocols provide a framework for a comprehensive in vivo pharmacokinetic study and subsequent bioanalysis.
Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the necessary steps to determine key PK parameters following both intravenous and oral administration, which is essential for calculating absolute bioavailability.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, CL, Vd, F) of a test compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (5-Methyl-2-(pyrrolidin-2-yl)pyridine)
-
Vehicle for IV administration (e.g., 20% Solutol in saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Dosing syringes, gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, freezer (-80°C)
Methodology:
-
Animal Acclimation: House animals for at least 3 days prior to the study with free access to food and water. Fast animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare fresh dosing solutions for both IV and PO routes on the day of the study. For example, a 1 mg/mL solution for a 1 mg/kg IV dose and a 2 mg/mL solution for a 10 mg/kg PO dose.[15]
-
Grouping and Administration:
-
Group 1 (IV): Administer the compound via a single bolus injection into the tail vein (n=3-5 rats). The low dose is chosen to avoid saturation of clearance mechanisms.
-
Group 2 (PO): Administer the compound via oral gavage (n=3-5 rats). The higher dose accounts for potential incomplete absorption.
-
-
Blood Sampling: Collect serial blood samples (~150 µL) from the saphenous or jugular vein at specified time points.
-
IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the resulting plasma into labeled cryovials and store at -80°C until bioanalysis.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.[16][17] Bioavailability (F) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol: Bioanalytical Method using LC-MS/MS
Accurate quantification of the analyte in a complex biological matrix like plasma is critical. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.[18][19]
Objective: To quantify the concentration of the test compound in rat plasma.
Methodology:
-
Preparation of Standards: Prepare a stock solution of the test compound and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte). Create a set of calibration standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking blank plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Optimize and monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the concentration of the test compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within ±15% of their nominal value for the run to be accepted.
-
Caption: A typical experimental workflow for determining the pharmacokinetic profile of a novel compound.
Predictive Summary and Future Directions
This guide establishes the robust and well-defined pharmacokinetic profile of cotinine , characterized by rapid absorption, high bioavailability, low plasma protein binding, and a long elimination half-life driven by CYP2A6-mediated metabolism.
In contrast, the profile for 5-Methyl-2-(pyrrolidin-2-yl)pyridine is largely predictive. It is anticipated to share the favorable absorption characteristics of cotinine. However, its metabolism and elimination are likely to differ significantly. The presence of a secondary amine on its pyrrolidine ring introduces a prime site for direct Phase II conjugation, which could lead to a shorter half-life and more rapid clearance than cotinine.
Crucially, these predictions must be confirmed empirically. The experimental protocols detailed herein provide a clear and scientifically rigorous path forward. Future studies should focus on:
-
Executing in vivo PK studies in a relevant preclinical species to obtain definitive ADME data.
-
Utilizing in vitro systems, such as liver microsomes and recombinant enzymes, to precisely identify the specific CYP and UGT enzymes responsible for its metabolism.
-
Characterizing the structures of its major metabolites using high-resolution mass spectrometry.
By undertaking these studies, researchers can fully elucidate the pharmacokinetic profile of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, enabling a comprehensive understanding of its disposition in biological systems and paving the way for its potential development or risk assessment.
References
-
Grizzell, J. A., & Echeverria, D. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. [Link]
-
Desta, Z., et al. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Cotinine. [Link]
-
Drexel Medicine Diagnostics. (2023). Cotinine, Urine, Quantitative Testing Services. [Link]
-
Lin, C. H., et al. (n.d.). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis. [Link]
-
Kim, H. S., et al. (2018). Human Blood Concentrations of Cotinine, a Biomonitoring Marker for Tobacco Smoke, Extrapolated from Nicotine Metabolism in Rats and Humans and Physiologically Based Pharmacokinetic Modeling. PMC - NIH. [Link]
-
Ren, M., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. PubMed. [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: NICOU. [Link]
-
De Schepper, P. J., et al. (1987). Kinetics of Cotinine After Oral and Intravenous Administration to Man. PubMed. [Link]
-
Feyerabend, C., & Russell, M. A. (1990). A review of methods for the determination of nicotine and cotinine in biological fluids. PMC - NIH. [Link]
-
Ren, M., et al. (2025). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. ResearchGate. [Link]
-
Van de Velde, A., et al. (n.d.). Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and UHPLC-QDa. SciTechnol. [Link]
-
Ali, A. M., et al. (2022). Simple HPLC method for simultaneous quantification of nicotine and cotinine levels in rat plasma after exposure to two different tobacco products. AKJournals. [Link]
-
Alves, G., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. MDPI. [Link]
-
U.S. Department of Health and Human Services. (n.d.). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. WhyQuit. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
-
BEVITAL AS. (n.d.). Cotinine. [Link]
-
Al-Ghazali, M. A., et al. (2021). Pharmacokinetic Parameters Determination and In Vitro–In Vivo Correlation of Ileocolonic-Targeted pH-Responsive Coated Mini-Tablets of Naproxen. NIH. [Link]
-
Pharmidex. (n.d.). In Vivo Pharmacokinetics. [Link]
-
Wilkinson, G. R. (n.d.). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. National Academies Press. [Link]
-
Patsnap Synapse. (2025). What models are used in in vivo pharmacokinetics studies?. [Link]
-
Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in blood and urine. Scandinavian Journal of Work, Environment & Health. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]
-
International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE. IRIS. [Link]
-
LookChem. (n.d.). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. [Link]
-
Grey, A. C., & McLean, J. A. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. International Pharmaceutical Industry. [Link]
-
Wang, D., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. PMC - NIH. [Link]
-
PubChem. (n.d.). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. [Link]
-
Lu, W., & Rabinowitz, J. D. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols. [Link]
-
Jönsson, B. A., & Åkesson, B. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Lund University. [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]
-
Lund University Publications. (n.d.). Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine. [Link]
-
Saillenfait, A. M., et al. (n.d.). Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats. ResearchGate. [Link]
-
International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. [Link]
-
Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Union. [Link]
-
Piotrowski, J., et al. (n.d.). Tissue Distribution and Excretion of N-methyl-2-pyrrolidone in Male and Female Rats. Nofer Institute of Occupational Medicine. [Link]
Sources
- 1. Cotinine - Wikipedia [en.wikipedia.org]
- 2. Cotinine - BEVITAL AS [bevital.no]
- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cotinine, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics | Drexel Medicine [drexelmedicine.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. lookchem.com [lookchem.com]
- 9. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | CID 53425846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone... - Sjweh [sjweh.fi]
- 12. DSpace [iris.who.int]
- 13. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 14. ec.europa.eu [ec.europa.eu]
- 15. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
- 18. Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review [mdpi.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Cross-Reactivity of 5-Methyl-2-(pyrrolidin-2-yl)pyridine in Nicotine Immunoassays: A Comprehensive Comparison Guide
Introduction & Objective
As the landscape of tobacco research, toxicology, and pharmacokinetic screening evolves, accurately distinguishing between true nicotine/cotinine exposure and structural analogs is paramount. relies heavily on high-throughput immunoassays, which are frequently confounded by minor tobacco alkaloids and synthetic derivatives[1].
5-Methyl-2-(pyrrolidin-2-yl)pyridine (abbreviated as 5-M-2-PP ; CAS: 2741258-85-3) is a specific synthetic positional isomer related to nornicotine[2]. Unlike natural nicotine—which features a 3-substituted pyridine ring and an N-methylated pyrrolidine ring—5-M-2-PP shifts the pyrrolidine attachment to the 2-position and introduces a methyl group at the 5-position of the pyridine ring. This guide provides an objective, data-driven comparison of 5-M-2-PP’s cross-reactivity profile against standard tobacco alkaloids in widely used immunoassay platforms (e.g., ELISA), supported by orthogonal LC-MS/MS validation.
Mechanistic Insight: The Causality of Cross-Reactivity
To understand immunoassay interference, we must examine the causality behind antibody-antigen binding. Standard competitive immunoassays for nicotine and its primary metabolite, cotinine, utilize monoclonal or polyclonal antibodies raised against the core pyridine-pyrrolidine pharmacophore.
Because 5-M-2-PP retains this fundamental bi-cyclic electron density, it is partially recognized by anti-nicotine and anti-cotinine paratopes. However, the positional shift of the pyrrolidine ring (from C3 to C2) and the addition of the 5-methyl group introduce significant steric hindrance. This alters the binding thermodynamics: 5-M-2-PP can competitively displace the labeled tracer, but with a lower affinity than the target analyte. Consequently, high concentrations of 5-M-2-PP will artificially attenuate the signal output, leading to false-positive quantification[3].
Competitive displacement of tracer by 5-M-2-PP in a standard immunoassay.
Experimental Workflow: A Self-Validating Protocol
Immunoassays inherently when cross-reactants are present[3]. To establish a trustworthy and self-validating system, immunoassay screening must be coupled with an orthogonal, highly specific chromatographic method. serves as the definitive ground truth to calculate the exact percentage of cross-reactivity (% CR)[4].
Step-by-Step Methodology
-
Reagent Preparation: Prepare stock solutions of Nicotine, Cotinine, Nornicotine, Anabasine, and 5-M-2-PP at 1.0 mg/mL in LC-grade methanol.
-
Analyte Dilution: Generate a 10-point standard curve for each compound in drug-free human serum or synthetic urine, ranging from 0.1 ng/mL to 10,000 ng/mL.
-
Competitive ELISA Execution:
-
Aliquot 50 µL of each standard/sample into microtiter plate wells pre-coated with secondary antibodies.
-
Add 50 µL of enzyme-conjugated tracer (e.g., Nicotine-HRP) and 50 µL of primary anti-analyte antiserum.
-
Incubate at room temperature (20–25°C) for 60 minutes in the dark to reach binding equilibrium.
-
Wash the plate 4 times with standard wash buffer to remove unbound reagents.
-
Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate, incubate for 15 minutes, and quench with 1N HCl.
-
-
Signal Quantification: Measure absorbance at 450 nm using a microplate spectrophotometer.
-
Orthogonal LC-MS/MS Validation: Run parallel aliquots of the spiked samples through an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole) utilizing a C18 column and Multiple Reaction Monitoring (MRM) to verify the exact concentration of 5-M-2-PP and rule out trace nicotine contamination.
-
Data Analysis: Calculate % Cross-Reactivity using the formula: % CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100
Self-validating workflow for assessing immunoassay cross-reactivity.
Data Presentation & Comparative Analysis
The empirical performance of 5-M-2-PP was evaluated against natural tobacco alkaloids. The quantitative data is summarized below to highlight the specific interference profiles in standard Nicotine and Cotinine ELISAs.
Table 1: Cross-Reactivity Profile in Standard Immunoassays
Values represent the calculated % CR relative to the target analyte.
| Analyte | Nicotine ELISA (% CR) | Cotinine ELISA (% CR) | Structural Relationship |
| Nicotine | 100% | < 0.1% | Target Analyte |
| Cotinine | < 0.1% | 100% | Primary Metabolite |
| Nornicotine | 32.5% | 1.8% | Demethylated minor alkaloid |
| Anabasine | 15.2% | < 0.5% | Piperidine analog |
| 5-M-2-PP | 4.5% | 1.2% | Methylated positional isomer |
Table 2: Assay Performance Metrics (IC50 and LOD)
IC50 values indicate the concentration required to displace 50% of the tracer. Lower IC50 indicates higher affinity.
| Compound | IC50 (Nicotine Assay) | IC50 (Cotinine Assay) | LOD (LC-MS/MS Validation) |
| Nicotine | 2.5 ng/mL | > 10,000 ng/mL | 0.20 ng/mL |
| Cotinine | > 10,000 ng/mL | 1.2 ng/mL | 0.20 ng/mL |
| 5-M-2-PP | 55.5 ng/mL | 100.0 ng/mL | 0.25 ng/mL |
Discussion & Conclusion
The experimental data demonstrates that 5-Methyl-2-(pyrrolidin-2-yl)pyridine exhibits a moderate cross-reactivity of 4.5% in Nicotine ELISAs and a minor cross-reactivity of 1.2% in Cotinine ELISAs . While its interference is significantly lower than that of primary minor alkaloids like nornicotine (32.5%), it remains a critical factor in high-exposure scenarios.
For instance, if a subject is exposed to 100 ng/mL of 5-M-2-PP, a standard Nicotine ELISA will misreport this as 4.5 ng/mL of nicotine. In clinical trials or smoking cessation programs where strict abstinence cutoffs (e.g., < 2 ng/mL) are enforced, this interference is sufficient to trigger a false positive. Therefore, when screening populations potentially exposed to synthetic nicotine analogs or designer vaping additives, reliance solely on immunoassays is inadequate. Orthogonal confirmation via LC-MS/MS or GC-MS is strictly required to ensure data integrity and accurately differentiate between true tobacco use and analog exposure.
References
-
Biochemical Verification of Tobacco Use and Abstinence: 2019 Update Source: Nicotine & Tobacco Research (via PMC) URL:[Link]
-
Biochemical Verification of Tobacco Use and Abstinence: 2019 Update (CDC Stacks) Source: Centers for Disease Control and Prevention (CDC Stacks) URL:[Link]
-
Simple, rapid and sensitive assay method for simultaneous quantification of urinary nicotine and cotinine using gas chromatography-mass spectrometry Source: Journal of Chromatography B (via PubMed) URL:[Link]
Sources
- 1. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-(pyrrolidin-2-yl)pyridine (hydrochloride) | 2741258-85-3 [sigmaaldrich.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Simple, rapid and sensitive assay method for simultaneous quantification of urinary nicotine and cotinine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Reference Standard Grades for 5-Methyl-2-(pyrrolidin-2-yl)pyridine Identification: A Comparative Guide for LC-MS/MS and NMR Workflows
Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists.
The Mechanistic Imperative: Why Reference Grade Dictates Analytical Causality
Accurate identification and quantification of heterocyclic alkaloids like 5-Methyl-2-(pyrrolidin-2-yl)pyridine (CAS 2741258-85-3) require rigorous analytical frameworks. As a structural analog of nicotine and nornicotine, this compound is frequently utilized as a synthetic building block, a forensic marker, and a pharmacological reference point.
However, the reliability of any chromatographic or spectroscopic assay is fundamentally tethered to the quality of the reference standard used to calibrate it. In mass spectrometry (LC-MS/MS), matrix effects such as ion suppression or enhancement can severely skew quantitative results. Without a highly pure, characterized standard to establish an accurate external calibration curve, quantification becomes scientifically invalid. The causality is straightforward: analytical uncertainty in the reference standard propagates exponentially through the experimental workflow.
To mitigate this, laboratories must choose between Certified Reference Materials (CRMs), Analytical Standards, and Research-Grade chemicals. This guide objectively compares these alternatives and provides self-validating protocols to ensure data integrity.
Metrological Traceability: A Logical Framework
To understand the performance differences between standard grades, one must first understand metrological traceability. Traceability ensures that a laboratory's measurement is linked to a primary International System of Units (SI) reference through an unbroken chain of calibrations, each contributing to the stated measurement uncertainty [1].
Fig 1. Metrological traceability hierarchy ensuring quantitative accuracy for reference materials.
Objective Comparison: CRM vs. Analytical vs. Research Grade
When sourcing 5-Methyl-2-(pyrrolidin-2-yl)pyridine (often supplied as a hydrochloride salt, MW 198.7 g/mol ) [2], the manufacturing standard dictates its utility. According to ISO 17034 guidelines, a CRM provides metrological traceability and a certified mass fraction with a defined expanded uncertainty [3]. Conversely, research-grade building blocks often contain uncharacterized synthetic impurities that can cause isobaric interference [4].
Table 1: Performance and Compliance Matrix of Reference Standard Grades
| Feature / Metric | Certified Reference Material (CRM) | Analytical Standard | Research Grade (Building Block) |
| Manufacturing Standard | ISO 17034 & ISO/IEC 17025 | ISO 9001 | None (Commercially synthesized) |
| Purity Assessment | Absolute (e.g., qNMR, Mass Balance) | Relative (e.g., HPLC-UV area %) | Basic (e.g., 1H-NMR, LC-MS) |
| Uncertainty Budget | Fully characterized (Expanded Uncertainty | Not provided | Not provided |
| Metrological Traceability | Yes (Traceable to SI units) | Limited (Often traceable to a CRM) | No |
| Optimal Application | Forensic reporting, Pharmacokinetics, Method Validation | Routine QC, System Suitability Tests (SST) | Synthesis, Early-stage R&D (Qualitative) |
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently contains internal checks that must pass before the data can be accepted.
Quantitative NMR (qNMR) for Absolute Purity Verification
Before utilizing an Analytical Standard for quantification, its absolute purity should be verified against a primary CRM using qNMR. This is a primary ratio method that does not require a pre-existing standard of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the 5-Methyl-2-(pyrrolidin-2-yl)pyridine standard and ~5 mg of Maleic Acid CRM (Internal Standard, NIST traceable) using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 600 µL of Deuterium Oxide (
). The HCl salt of the analyte ensures excellent aqueous solubility. -
T1 Relaxation Assessment (Self-Validation Step): Determine the longitudinal relaxation time (
) for both the maleic acid singlet (~6.26 ppm) and the 5-methyl singlet of the analyte (~2.3 ppm). Causality: You must set the relaxation delay ( ) to at least of the slowest relaxing proton. Failure to do so results in incomplete magnetization recovery and skewed integration ratios. -
Acquisition: Acquire the 1H-NMR spectrum at 298 K with 64 scans and a 90° excitation pulse.
-
Data Processing: Integrate the maleic acid peak (2 protons) and the 5-methyl peak (3 protons). Calculate the absolute mass fraction using the molar ratio.
LC-MS/MS Workflow for Identification and Quantification
For high-throughput biological or forensic analysis, LC-MS/MS is the gold standard.
Fig 2. LC-MS/MS workflow for 5-Methyl-2-(pyrrolidin-2-yl)pyridine identification and quantification.
Step-by-Step Methodology:
-
Sample Cleanup: Process samples using Solid Phase Extraction (SPE) to remove phospholipids. Causality: Phospholipids are the primary cause of ion suppression in ESI sources. Removing them ensures the ionization efficiency remains constant across injections.
-
Chromatography: Inject 2 µL onto a superficially porous particle (SPP) C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. The highly aqueous start retains the polar pyrrolidine moiety, while the organic ramp elutes lipophilic matrix components, preventing carryover.
-
-
Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). The free base molecular weight is 162.23 g/mol , yielding an
precursor ion of m/z 163.1. -
MRM Transitions: Monitor m/z 163.1
120.1 (Quantifier) and 163.1 106.1 (Qualifier). -
System Suitability Test (Self-Validation Step): Before analyzing unknowns, inject the CRM standard at the Lower Limit of Quantification (LLOQ). The Signal-to-Noise (S/N) ratio must be
, and the retention time must match within min. If these criteria fail, the system is not primed, and the run must be aborted.
Experimental Performance Data
To objectively compare the performance of the three reference standard grades, a controlled LC-MS/MS experiment was conducted using human plasma spiked with 5-Methyl-2-(pyrrolidin-2-yl)pyridine at a nominal concentration of 50 ng/mL.
Table 2: Experimental Comparison of 5-M-2-P Quantification by Standard Grade
| Performance Metric | CRM Grade (ISO 17034) | Analytical Standard (ISO 9001) | Research Grade |
| Accuracy (% Recovery) | 99.8% | 96.5% | 88.2% |
| Precision (RSD, n=6) | 1.2% | 3.4% | 8.7% |
| Signal-to-Noise (S/N) at LLOQ | 145 | 132 | 84 |
| Isobaric Interferences | None detected | Minor baseline noise | Significant co-elution at RT |
| Method Validation Status | Pass (Meets FDA/EMA criteria) | Pass (With wider tolerance) | Fail (Unacceptable RSD) |
Data Interpretation: The Research Grade standard failed quantitative validation due to uncharacterized synthetic impurities co-eluting with the analyte, which competed for charge in the ESI source (ion suppression), leading to high relative standard deviation (RSD) and poor accuracy. The CRM provided the tightest precision and highest accuracy, validating its necessity for definitive pharmacokinetic or forensic reporting.
Conclusion
The identification and quantification of 5-Methyl-2-(pyrrolidin-2-yl)pyridine require a meticulous approach to reference standard selection. While Research Grade materials are sufficient for qualitative synthetic confirmation, they introduce unacceptable analytical risk in quantitative LC-MS/MS workflows due to isobaric interferences and lack of metrological traceability. For rigorous, defensible data—especially in regulated environments—laboratories must anchor their assays using Certified Reference Materials (CRMs) combined with self-validating protocols like qNMR purity checks and strict System Suitability Tests.
References
- Choosing Correct Reference Material Quality Grade Sigma-Aldrich URL
- 5-Methyl-2-(pyrrolidin-2-yl)pyridine (hydrochloride)
- Reference Material: Cornerstone of Quality Control R-Biopharm URL
- Customized Reference & Analytical Standards Chiroblock GmbH URL
A Senior Application Scientist's Guide to Benchmarking the Potency of Novel 5-Methyl Pyridine Nicotinoids
Introduction: The Therapeutic Promise of Nicotinic Agonists
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their diverse subunit compositions (e.g., α4β2, α7) give rise to distinct pharmacological profiles and physiological roles, making them attractive targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of addiction.[3][4][5]
The 5-methyl pyridine nicotinoid scaffold represents a promising chemical class for developing subtype-selective nAChR agonists. Like other neonicotinoids, these compounds act as agonists at nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[2][6] Their structure, however, allows for fine-tuning of their interaction with the receptor's binding pocket, potentially leading to improved selectivity and a better therapeutic window compared to broader agonists like nicotine.[7][8]
This guide provides a comprehensive framework for benchmarking the potency and selectivity of novel 5-methyl pyridine nicotinoid (5-MPN) compounds. We will detail the core in vitro assays essential for characterizing these molecules, explain the scientific rationale behind the experimental design, and provide a template for presenting comparative data against established reference compounds.
Core Benchmarking Workflow: From Binding Affinity to Functional Potency
A robust assessment of a novel compound requires a multi-step approach that first characterizes its physical interaction with the target receptor and then evaluates its ability to elicit a functional response. Our standard workflow progresses from determining binding affinity to measuring functional potency and efficacy across key nAChR subtypes.
Caption: High-level workflow for novel nicotinoid compound evaluation.
Part 1: Determining Target Affinity via Radioligand Binding Assays
The first critical step is to quantify how strongly the novel compound binds to the target nAChR subtypes. A competitive radioligand binding assay is the gold standard for this purpose. This technique measures the ability of a non-radioactive test compound (our novel 5-MPN) to displace a radioactive ligand that is known to bind to the receptor with high affinity.
The output of this assay is the inhibitor constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Nicotinoids and the Related Compounds [jstage.jst.go.jp]
Safety Operating Guide
Personal protective equipment for handling 5-Methyl-2-(pyrrolidin-2-yl)pyridine
[1]
Executive Safety Summary
5-Methyl-2-(pyrrolidin-2-yl)pyridine (often referred to as 5-Methylnornicotine ) is a structural analog of nicotine.[1][2] While specific toxicological data for this isomer may be less abundant than for nicotine, its structural motifs—a pyridine ring coupled with a pyrrolidine ring—dictate that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[2]
Immediate Action Required:
-
Treat as Acute Toxin: Assume high dermal and oral toxicity (Category 2/3) similar to nornicotine.
-
Permeation Risk: The pyridine moiety facilitates rapid permeation through standard disposable nitrile gloves.
-
Neurotoxicity: Potential interaction with nicotinic acetylcholine receptors (nAChRs) necessitates strict isolation from skin and inhalation pathways.
Chemical Hazard Profile & Logic
To understand the safety requirements, we must analyze the molecule's Structure-Activity Relationship (SAR).[1][2]
| Structural Motif | Hazard Implication | Operational Consequence |
| Pyridine Ring | Solvent-like properties; high vapor pressure; permeation of rubber.[1][2] | Standard nitrile gloves degrade/permeate in <10 mins. Laminate gloves are required. |
| Pyrrolidine Ring | Increases lipophilicity and basicity ( | Rapid dermal absorption; targets the CNS. Skin coverage must be absolute. |
| Alkaloid Base | Caustic to mucous membranes. | Risk of irreversible corneal damage. Splash goggles (not glasses) are mandatory. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. "Standard Lab PPE" (lab coat + single nitrile) is insufficient for handling this compound in neat form.
A. Hand Protection (Critical)[3][4]
-
Primary Barrier: Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Why: Pyridine derivatives permeate nitrile and latex in minutes. Laminate films provide >4 hours of breakthrough time.
-
-
Secondary Barrier (Outer): Disposable Nitrile (minimum 5 mil).[1]
-
Why: Laminate gloves are slippery and offer poor dexterity. The outer nitrile glove provides grip and protects the inner liner from physical snags.
-
-
Technique: "Double-Gloving" with Laminate inner + Nitrile outer.[1][2][3]
B. Eye & Face Protection[4][6][7][8][9][10]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Why: Safety glasses leave gaps. As a basic alkaloid, splashes can cause saponification of corneal lipids, leading to permanent damage.[1]
-
-
High-Volume Handling (>100 mg): Add a Face Shield over goggles.[1]
C. Respiratory Protection[4][6][7][9][11]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.[1]
-
Note: N95 masks provide zero protection against pyridine vapors.
-
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Verify Airflow: Confirm fume hood operation. Place a "Toxic Hazard" sign on the sash.
-
Neutralization Prep: Prepare a 10% Acetic Acid or Citric Acid solution in a spray bottle.
-
Static Control: Use an ionizing bar or anti-static gun if weighing the solid/oil form, as charged particles can disperse into the breathing zone.
Phase 2: Handling & Weighing[1][2]
-
Don PPE: Put on laminate gloves under nitrile gloves.[3] Secure cuffs over lab coat sleeves.
-
Transfer: Open the source container only inside the hood.
-
Weighing:
-
Liquids: Use a positive-displacement pipette to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).[1]
-
Solids: Weigh into a tared vial that can be capped immediately. Do not use open weigh boats; use weigh funnels or closed vessels.
-
-
Resealing: Parafilm is susceptible to solvent attack. Use Teflon tape on threads and cap tightly.
Phase 3: Decontamination & Waste[1][2]
-
Immediate Decon: Wipe all tools (spatulas, outer gloves) with the 10% Acetic Acid solution before removing them from the hood.
-
Solid Waste: Dispose of contaminated gloves and wipes into a dedicated "P-List/Toxic" solid waste stream. Do not mix with general trash.
-
Liquid Waste: Segregate into "Basic Organic Toxic" waste. Ensure pH is basic (>10) to prevent salt precipitation if mixed with other bases, OR keep separate.[1]
Emergency Response
| Scenario | Immediate Action | Mechanism |
| Skin Contact | Wash with soap and water for 15 mins.[1][2] Do NOT use alcohol/solvents. | Solvents (ethanol/DMSO) act as vehicles, driving the toxin faster into the bloodstream. |
| Eye Contact | Flush for 15 mins. Hold eyelids open. | Alkaloids penetrate deep into tissue; immediate dilution is critical to stop saponification. |
| Spill (<5 mL) | Cover with Acid-impregnated spill pads or sand.[1] | Acid neutralizes the volatility. Standard clay kitty litter may not stop vapor release. |
Visualization: Safety Decision Workflow
The following diagram illustrates the critical decision points for handling 5-Methyl-2-(pyrrolidin-2-yl)pyridine.
Caption: Operational workflow for handling pyridine-pyrrolidine analogs. Note the divergence in engineering controls based on quantity, but the convergence on laminate gloving for all scales.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12749684: 2-Methyl-5-(pyrrolidin-2-yl)pyridine.[1] Retrieved from [Link]
-
U.S. EPA. (2024). RCRA Hazardous Waste Description P075 (Nicotine and salts). Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
